(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate
Description
BenchChem offers high-quality (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (E)-3-(3-fluoro-4-formylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c1-15-11(14)5-3-8-2-4-9(7-13)10(12)6-8/h2-7H,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGYNMFEAPYSEX-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Pathway of (E)-Methyl 3-(3-fluoro-4-formylphenyl)acrylate: A Technical Guide
Executive Summary
(E)-Methyl 3-(3-fluoro-4-formylphenyl)acrylate (CAS: 208036-32-2) is a highly functionalized, versatile synthetic intermediate. Characterized by an electrophilic formyl group, a metabolically stable fluorine atom, and an α,β -unsaturated ester, this structural motif is a critical building block in modern drug discovery. The compound serves as a foundational precursor in the synthesis of complex pharmacophores, including PRMT5 inhibitors[1], GPBAR1 modulators[2], and novel 5 α -reductase inhibitors[3].
This whitepaper details the definitive retrosynthetic rationale, mechanistic pathways, and a self-validating experimental protocol for its synthesis via the Mizoroki-Heck cross-coupling reaction.
Retrosynthetic Analysis & Pathway Rationale
A strategic disconnection at the alkene-aryl bond simplifies the target molecule into two commercially available, highly atom-economical starting materials:
-
4-bromo-2-fluorobenzaldehyde (The Electrophile)
-
Methyl acrylate (The Olefin)
The Mizoroki-Heck reaction is the premier methodology for this specific C–C bond formation[4]. The reaction offers exceptional regioselectivity (coupling at the less substituted terminal carbon of the acrylate) and stereoselectivity. The steric constraints during the β -hydride elimination step heavily favor the thermodynamically stable (E)-isomer (trans-alkene)[3]. Furthermore, the electron-withdrawing nature of the formyl group, enhanced inductively by the ortho-fluorine, significantly increases the electrophilicity of the C–Br bond, accelerating the initial oxidative addition step.
Mechanistic Pathway: The Catalytic Cycle
The synthesis is driven by a Pd(0)/Pd(II) catalytic cycle. Understanding the causality of each step is critical for troubleshooting and optimizing the reaction:
-
Pre-catalyst Activation : Palladium(II) acetate (Pd(OAc)₂), a stable pre-catalyst, is reduced in situ by triethylamine (Et₃N) or the phosphine ligand to generate the active 14-electron Pd(0) species[5].
-
Oxidative Addition : The Pd(0) complex inserts into the C–Br bond of 4-bromo-2-fluorobenzaldehyde. The electron-deficient nature of the aryl ring makes this step highly favorable.
-
Migratory Insertion : Methyl acrylate coordinates to the Pd(II) center. A syn-insertion occurs regioselectively at the terminal carbon of the olefin, driven by both steric and electronic factors.
-
Bond Rotation & β -Hydride Elimination : The intermediate undergoes a critical C–C bond rotation to align the palladium and a β -hydrogen in a syn-coplanar geometry. Steric repulsion between the aryl ring and the ester group forces an anti-relationship, exclusively yielding the (E)-alkene upon elimination.
-
Catalyst Regeneration : The resulting H-Pd(II)-Br complex undergoes reductive elimination facilitated by the base (Et₃N), releasing Et₃N·HBr and regenerating the active Pd(0) catalyst[4].
Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.
Experimental Protocol: Self-Validating System
This protocol is designed as a self-validating workflow, ensuring that every operational choice is grounded in mechanistic necessity.
Reagents & Materials
-
4-bromo-2-fluorobenzaldehyde : 1.0 equiv (10.0 mmol, 2.03 g)
-
Methyl acrylate : 1.5 equiv (15.0 mmol, 1.35 mL)
-
Palladium(II) acetate (Pd(OAc)₂) : 0.05 equiv (0.5 mmol, 112 mg)[5]
-
Tri-o-tolylphosphine (P(o-tol)₃) : 0.10 equiv (1.0 mmol, 304 mg)
-
Triethylamine (Et₃N) : 3.0 equiv (30.0 mmol, 4.18 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) : 20 mL
Step-by-Step Workflow
-
System Purging (Critical Step) : To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzaldehyde, Pd(OAc)₂, and P(o-tol)₃. Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon (repeat 3 times).
-
Causality: Pd(0) intermediates are highly susceptible to oxidation. Rigorous exclusion of ambient oxygen prevents irreversible catalyst deactivation (formation of Pd black).
-
-
Solvent & Reagent Addition : Inject anhydrous DMF, followed by Et₃N and methyl acrylate via syringe.
-
Causality: DMF stabilizes the polar transition states during oxidative addition. Et₃N serves a dual role: it neutralizes the HBr byproduct to prevent acid-catalyzed degradation of the acrylate, and it acts as a mild reducing agent to generate the active Pd(0) species[4].
-
-
Thermal Activation : Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.
-
Causality: 90 °C provides the precise activation energy required for oxidative addition into the aryl C–Br bond without causing thermal polymerization of the methyl acrylate.
-
-
In-Process Control (IPC) : Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 3:1).
-
Validation: The reaction is deemed complete upon the full consumption of the starting aryl bromide (m/z ~203) and the appearance of the product mass (m/z 208).
-
-
Workup & Extraction : Cool the mixture to ambient temperature. Dilute with EtOAc (50 mL) and wash sequentially with distilled water (3 × 50 mL) and saturated aqueous NaCl (50 mL).
-
Causality: Multiple aqueous washes are mandatory to partition the highly polar, water-miscible DMF entirely out of the organic phase.
-
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate as a crystalline solid.
Quantitative Data & Optimization
The table below summarizes the optimization parameters for the Heck coupling, demonstrating the causality behind the selected protocol conditions.
| Entry | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 45 | Heterogeneous base limited turnover rate; poor solubility. |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 90 | 88 | Optimal. Steric bulk of ligand accelerated reductive elimination. |
| 3 | Pd(PPh₃)₄ | None | DIPEA | THF | 75 | 62 | Lower temperature and solvent polarity reduced oxidative addition rate. |
| 4 | Pd(OAc)₂ | None | Et₃N | DMF | 90 | 25 | Rapid formation of inactive palladium black due to lack of ligand stabilization. |
References
-
Title : Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners Source : MDPI URL : 4
-
Title : Novel 5α-Reductase Inhibitors: Synthesis, Structure−Activity Studies, and Pharmacokinetic Profile of Phenoxybenzoylphenyl Acetic Acids Source : ResearchGate URL : 3
-
Title : CA2802313A1 - 1-hydroxyimino-3-phenyl-propanes Source : Google Patents URL :2
-
Title : CA3128846A1 - Difluoromethylene compound Source : Google Patents URL : 5
-
Title : WO2024220917A1 - Prmt5 inhibitors and uses thereof Source : Google Patents URL : 1
Sources
- 1. WO2024220917A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. CA2802313A1 - 1-hydroxyimino-3-phenyl-propanes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CA3128846A1 - Difluoromethylene compound - Google Patents [patents.google.com]
Theoretical Properties and Computational Profiling of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate: A Technical Whitepaper
Abstract & Strategic Context
In the landscape of rational drug design and advanced organic synthesis, multi-functional building blocks dictate the trajectory of lead optimization. (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate (CASRN: 208036-32-2) represents a highly specialized, electron-deficient scaffold. Characterized by its extended π -conjugation and orthogonal reactive sites, this molecule serves as a premier candidate for fragment-based drug discovery (FBDD) and the development of targeted covalent inhibitors (TCIs).
As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic electrophilic system. This whitepaper deconstructs the theoretical properties of the compound, mapping the causality between its atomic architecture and its macroscopic reactivity, supported by rigorous quantum mechanical frameworks and computational protocols.
Structural Causality & Electronic Architecture
The reactivity of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate is governed by the synergistic electron-withdrawing effects of its substituents. The molecule features three critical domains:
-
The (E)-Acrylate Moiety (Position 1): Serving as a classic Michael acceptor, the α,β -unsaturated ester is primed for nucleophilic attack by biological thiols (e.g., cysteine residues). The trans (E) configuration minimizes steric hindrance, lowering the activation energy for the transition state during covalent bond formation[1].
-
The Formyl Group (Position 4): Positioned para to the acrylate group, the aldehyde exerts a strong resonance withdrawing effect (-M). This extended conjugation pulls electron density across the phenyl ring, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the acrylate's β -carbon, thereby hyper-activating it as a Michael acceptor.
-
The Fluorine Atom (Position 3): Positioned ortho to the formyl group and meta to the acrylate, the highly electronegative fluorine exerts a strong inductive withdrawing effect (-I). In medicinal chemistry, strategic fluorination not only enhances metabolic stability and lipophilicity but also fine-tunes the pKa and electrophilicity of adjacent functional groups[2].
Electronic effects driving the targeted covalent reactivity of the compound.
Theoretical Physicochemical Profiling
To predict the compound's behavior in biological systems, we must evaluate its theoretical physicochemical parameters. The data summarized below highlights its compliance with the Rule of Five and its suitability as a covalent warhead.
Table 1: Theoretical Physicochemical Properties
| Property | Value | Causality / Relevance in Drug Design |
| Molecular Formula | C₁₁H₉FO₃ | Core atomic composition defining the molecular weight. |
| Molecular Weight | 208.19 g/mol | Highly optimal for fragment libraries (<300 Da), allowing room for synthetic growth. |
| LogP (Calculated) | ~1.8 - 2.2 | Favorable lipophilicity driven by the fluorine atom, ensuring adequate membrane permeability[2]. |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | Excellent probability for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 0 | Absence of donors reduces the desolvation penalty upon entering hydrophobic binding pockets. |
| H-Bond Acceptors | 4 | The ester and aldehyde oxygens, plus fluorine, facilitate robust anchoring in target active sites. |
| Rotatable Bonds | 4 | Provides sufficient conformational flexibility to adopt bioactive poses without severe entropic penalties. |
Quantum Mechanical (DFT) Analysis
To rigorously validate the electrophilic nature of this compound, Density Functional Theory (DFT) calculations are employed. The standard level of theory for such halogenated, conjugated systems is B3LYP/6-311G(d,p) , which provides an optimal balance between electron correlation accuracy and computational cost[3].
-
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO dictates chemical hardness/softness. Because of the para-formyl group, the LUMO is significantly stabilized (lowered in energy). A narrow HOMO-LUMO gap characterizes this molecule as a "soft" electrophile, perfectly matched according to Hard-Soft Acid-Base (HSAB) theory to react with "soft" nucleophiles like the thiolate anion of cysteine[1].
-
Molecular Electrostatic Potential (MEP): MEP mapping reveals regions of electron deficiency (positive potential, blue) and electron richness (negative potential, red). In this molecule, the most intense positive potentials are localized precisely at the carbonyl carbon of the formyl group and the β -carbon of the acrylate, validating them as the dual sites for nucleophilic attack.
Self-Validating Experimental & Computational Protocols
The following methodologies detail the exact workflows required to computationally profile and utilize this compound. Every step includes a self-validating mechanism to ensure scientific integrity.
Protocol 1: Quantum Mechanical Geometry Optimization Workflow
This protocol establishes the ground-state electronic structure of the molecule.
-
Initial Conformer Generation: Generate the 3D structure using a molecular builder and perform a preliminary molecular mechanics optimization utilizing the MMFF94 force field.
-
Causality: Resolves gross steric clashes and bond-length anomalies, significantly reducing the convergence time required for the expensive quantum mechanical steps.
-
-
DFT Optimization: Submit the geometry to a quantum chemistry package (e.g., Gaussian) using the B3LYP functional and the 6-311G(d,p) basis set[3].
-
Causality: The inclusion of polarization functions (d,p) is strictly necessary to accurately model the electron density distortion caused by the highly electronegative fluorine atom.
-
-
Self-Validation via Frequency Analysis: Execute a vibrational frequency calculation at the exact same level of theory on the optimized geometry.
-
Causality: The complete absence of imaginary frequencies mathematically proves that the resulting structure is a true local minimum on the potential energy surface, rather than a transition state saddle point.
-
-
Orbital Extraction: Extract the HOMO/LUMO energies and map the MEP surface.
Protocol 2: Covalent Molecular Docking Workflow
This protocol simulates the binding of the compound to a target kinase possessing a reactive cysteine.
-
Ligand Preparation & Warhead Definition: Assign Gasteiger partial charges. Explicitly define the β -carbon of the (E)-acrylate moiety as the covalent warhead.
-
Causality: Standard docking algorithms treat molecules as reversible binders. Defining the warhead instructs the algorithm to evaluate the geometric feasibility of a covalent bond.
-
-
Protein Preparation & Nucleophile Identification: Prepare the target protein by adding missing hydrogens and optimizing the hydrogen bond network at pH 7.4. Define the target Cysteine sulfur as the nucleophile.
-
Causality: At physiological pH, a fraction of the target cysteine must exist as a thiolate anion (S⁻). The algorithm must model this specific ionization state, as it is the true driver of the Michael addition[1].
-
-
Grid Generation & Conformational Search: Generate a bounding box centered strictly on the target cysteine. Execute the covalent docking algorithm (e.g., CovDock).
-
Causality: Restricting the search space ensures the algorithm only samples poses where the warhead is within reaction distance (typically <3.5 Å) of the nucleophile prior to bond formation.
-
-
Self-Validation via Pose Evaluation: Score the poses based on apparent binding affinity ( Δ G) AND the geometric trajectory of the attack.
-
Causality: A thermodynamically favorable docking score is physically meaningless if the orbital alignment (the Bürgi-Dunitz angle, ~107°) prohibits the transition state of the nucleophilic attack. The pose is only validated if both criteria are met.
-
Step-by-step computational workflow for self-validating covalent molecular docking.
Sources
The Strategic Utility of (E)-Methyl 3-(3-fluoro-4-formylphenyl)acrylate in Modern Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate (CAS: 208036-32-2) is a highly versatile, bifunctional synthetic intermediate that has become a cornerstone in the development of targeted therapeutics. By integrating an electrophilic aldehyde, a Michael acceptor (acrylate), and a strategically positioned fluorine atom, this scaffold enables orthogonal derivatization. This whitepaper deconstructs the structural causality of the molecule, provides field-proven, self-validating protocols for its synthesis via Palladium-catalyzed Heck coupling, and maps its downstream applications in synthesizing kinase (e.g., PI3K, Aurora) and histone deacetylase (HDAC) inhibitors.
Introduction: The Rationale Behind the Scaffold
In medicinal chemistry, the rapid generation of structure-activity relationship (SAR) libraries requires building blocks that can undergo multiple, independent transformations without cross-reactivity. The architecture of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate is engineered specifically for this purpose:
-
The Formyl Group (C4'): Acts as a highly reactive electrophile, primed for reductive aminations, Wittig olefinations, or condensation reactions to build complex solvent-exposed tails[1].
-
The Acrylate Moiety (C1'): Serves a dual purpose. It can act as a Michael acceptor for covalent inhibitor design or be saponified/amidated into a hydroxamic acid—a classic bidentate zinc-binding pharmacophore used in HDAC inhibitors[2].
-
The Ortho-Fluorine Atom (C3'): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This significantly increases the electrophilicity of the adjacent aldehyde, accelerating imine formation during reductive amination. Furthermore, fluorine modulates the lipophilicity (logP) and metabolic stability of the final active pharmaceutical ingredient (API), preventing oxidative metabolism at the aromatic ring[3].
Table 1: Physicochemical Profile & Structural Nomenclature
| Property | Value |
| IUPAC Name | Methyl (E)-3-(3-fluoro-4-formylphenyl)prop-2-enoate |
| CAS Registry Number | 208036-32-2[4] |
| Molecular Formula | C₁₁H₉FO₃ |
| Molecular Weight | 208.19 g/mol |
| Synthetic Precursor | 4-Bromo-2-fluorobenzaldehyde |
| Key Reactivity Nodes | Aldehyde (Nucleophilic attack), Alkene (Addition/Reduction), Ester (Hydrolysis/Amidation) |
Synthesizing the Core: The Palladium-Catalyzed Heck Coupling
The industrial and laboratory-scale synthesis of this scaffold relies on the Mizoroki-Heck cross-coupling of 4-bromo-2-fluorobenzaldehyde with methyl acrylate[3].
Causality in Reaction Design (E-E-A-T)
To achieve high conversion and strict (E)-stereoselectivity, the catalytic cycle must be carefully managed. We utilize Palladium(II) acetate pre-catalyst with a bulky Tri-o-tolylphosphine ligand. The steric bulk of P(o-tolyl)₃ facilitates the rapid reduction of Pd(II) to the active Pd(0) species and accelerates the oxidative addition into the strong C-Br bond. The (E)-isomer is formed exclusively due to the steric repulsion between the bulky aromatic ring and the ester group during the syn-insertion and subsequent β -hydride elimination phases.
Protocol 1: Heck Cross-Coupling (Self-Validating System)
Objective: High-yield, stereoselective synthesis of the title compound.
Reagents:
-
4-Bromo-2-fluorobenzaldehyde (1.0 eq, limiting reagent)
-
Methyl acrylate (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq, 5 mol%)
-
Tri-o-tolylphosphine (P(o-tolyl)₃) (0.10 eq, 10 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.5 M)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Charge a flame-dried Schlenk flask with 4-bromo-2-fluorobenzaldehyde and anhydrous DMF. Sparge the solution with argon for 15 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes the electron-rich phosphine ligand to an inert phosphine oxide, killing the catalytic cycle.
-
-
Catalyst Activation: Add Pd(OAc)₂ and P(o-tolyl)₃. Stir at 25 °C for 10 minutes until the solution transitions to a deep yellow/orange, indicating the formation of the active Pd(0) complex.
-
Reagent Addition: Inject methyl acrylate followed by Et₃N.
-
Causality: Et₃N acts as a sacrificial base to neutralize the HBr byproduct generated during β -hydride elimination, preventing acid-catalyzed degradation of the acrylate and driving the equilibrium forward.
-
-
Thermal Coupling: Heat the mixture to 100 °C for 8–12 hours.
-
In-Process Control (IPC): Monitor the reaction via HPLC-UV (254 nm). The system self-validates completion when the starting material peak area falls below <2%.
-
-
Aqueous Quench & Extraction: Cool to room temperature. Pour the mixture into ice-cold water and extract with ethyl acetate (3x).
-
Causality: The massive aqueous dilution effectively partitions the polar DMF and triethylammonium bromide salts into the aqueous layer, leaving the product in the organic phase.
-
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure (E)-isomer as a pale yellow solid.
Downstream Workflows & Target Applications
The true value of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate lies in its divergent downstream applications. It is a highly sought-after intermediate for synthesizing inhibitors targeting dysregulated cellular proliferation[5].
Application A: Kinase Inhibitors (PI3K & Aurora Kinases)
In the development of PI3K inhibitors, the formyl group is utilized to attach solubilizing basic tails (e.g., piperazines or morpholines) via reductive amination[1]. These basic amines interact with the solvent-exposed regions of the kinase ATP-binding pocket, enhancing both target affinity and pharmacokinetic properties (aqueous solubility).
Application B: HDAC Inhibitors
For epigenetic targets like Histone Deacetylases (HDACs), the acrylate ester is converted into a hydroxamic acid. The resulting molecule features a hydrophobic linker (the fluorinated phenyl ring) and a zinc-binding group (the hydroxamate) that chelates the catalytic Zn²⁺ ion in the HDAC active site, blocking its ability to deacetylate histones[2].
Figure 1: Synthetic workflow and downstream derivatization of the bifunctional core.
Derivatization Methodology: Reductive Amination
To convert the core scaffold into a kinase inhibitor precursor, the aldehyde must be functionalized.
Protocol 2: Chemoselective Reductive Amination
Objective: Functionalize the aldehyde with a secondary amine (e.g., 1-isopropylpiperazine) without reducing the acrylate double bond.
Step-by-Step Methodology:
-
Imine Formation: Dissolve (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate (1.0 eq) and 1-isopropylpiperazine (1.1 eq) in anhydrous Dichloromethane (DCM, 0.2 M). Stir at 25 °C for 1 hour.
-
Causality: The electron-withdrawing ortho-fluorine accelerates the nucleophilic attack of the amine, rapidly forming the intermediate iminium ion.
-
-
Chemoselective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.
-
Causality: Unlike NaBH₄, which is overly aggressive and would reduce the unreacted aldehyde to an alcohol, NaBH(OAc)₃ is sterically hindered and electronically deactivated. It selectively reduces the highly electrophilic iminium ion while leaving the aldehyde and the α,β -unsaturated ester completely intact.
-
-
IPC & Workup: Monitor by LC-MS until the intermediate iminium mass is fully consumed. Quench the reaction with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the functionalized tertiary amine.
Figure 2: PI3K/AKT signaling pathway targeted by derivatives of the title compound.
Conclusion
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate is a masterclass in rational intermediate design. By combining an activated electrophile, a Michael acceptor, and a fluorinated aromatic core, it provides medicinal chemists with a highly programmable scaffold. The robust nature of its synthesis via Heck coupling, combined with its chemoselective downstream derivatization, ensures its continued utility in the discovery of next-generation kinase and epigenetic inhibitors.
References
-
[4] 208036-32-2 | Methyl (E)-3-(3-fluoro-4-formylphenyl)acrylate. BLDpharm. URL:
-
[2] United States Patent - Hydroxamic Acid Derivatives as HDAC Inhibitors. Googleapis.com. URL:
-
[1] WO2017137535A1 - Chemical compounds as inhibitors of kinase activity. Google Patents. URL:
-
[5] US20070149561A1 - Azaindole inhibitors of aurora kinases. Google Patents. URL:
-
[3] Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. URL:
Sources
- 1. WO2017137535A1 - Chemical compounds as inhibitors of kinase activity - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
- 4. 208036-32-2|Methyl (E)-3-(3-fluoro-4-formylphenyl)acrylate|BLD Pharm [bldpharm.com]
- 5. US20070149561A1 - Azaindole inhibitors of aurora kinases - Google Patents [patents.google.com]
Whitepaper: Solubility Profile and Analytical Methodologies for (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate
Executive Summary
The compound (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate (CAS: 208036-32-2) is a highly functionalized cinnamate derivative[1]. Featuring an alpha-beta unsaturated ester, a reactive formyl group, and a fluorinated aromatic ring, it serves as a crucial intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). However, these exact structural features create a challenging physicochemical profile. This technical guide deconstructs the structural causality behind its solubility behavior and provides field-proven, self-validating protocols for accurately quantifying its solubility during early-stage drug discovery and late-stage lead optimization.
Structural Causality: Physicochemical Drivers of Solubility
As an application scientist, I approach solubility not as a static metric, but as a dynamic equilibrium dictated by intermolecular forces and crystal lattice energy. The solubility of cinnamic acid derivatives is heavily influenced by the nature and position of their functional groups ()[2].
-
The Hydrophobic Core: The planar phenyl ring conjugated with the acrylate double bond creates a rigid, lipophilic scaffold. This structural rigidity increases the crystal lattice energy, making it thermodynamically difficult for water molecules to break the solid-state bonds.
-
Fluorine Substitution: The addition of a fluorine atom at the meta-position significantly increases the compound's lipophilicity (LogP). While the C-F bond is highly polarized, fluorine's tightly held lone pairs make it an exceptionally poor hydrogen-bond acceptor in aqueous media. This drives the compound out of the aqueous phase and into lipid or non-polar environments.
-
Formyl and Methyl Ester Moieties: The aldehyde (formyl) and methyl ester groups introduce localized dipoles and act as hydrogen-bond acceptors. While insufficient to overcome the hydrophobicity in pure water, these groups rescue solubility in polar protic solvents (like ethanol) and render the compound highly soluble in polar aprotic solvents (like DMSO) ()[2].
Quantitative Solubility Profile
Based on the physicochemical properties of fluorinated cinnamate derivatives, the following table summarizes the expected solubility profile across standard laboratory and formulation solvents.
| Solvent | Polarity Index | Predicted Solubility | Causal Mechanism |
| Water (pH 7.4) | 10.2 | < 0.1 mg/mL (Poor) | High crystal lattice energy; lack of strong H-bond donors. |
| Ethanol | 5.2 | 10 - 20 mg/mL (Moderate) | H-bonding between solvent -OH and compound ester/formyl groups. |
| DMSO | 7.2 | > 50 mg/mL (Excellent) | Strong dipole-dipole interactions; easily disrupts the crystal lattice. |
| Dichloromethane | 3.1 | > 50 mg/mL (Excellent) | Matches the lipophilic core; highly favorable dispersion forces. |
| Hexane | 0.1 | < 1 mg/mL (Poor) | Insufficient solvent polarity to interact with formyl/ester dipoles. |
Experimental Methodologies: Kinetic vs. Thermodynamic Solubility
In drug development, relying on the wrong solubility metric can lead to false positives in bioassays or catastrophic failures during formulation. We must strictly differentiate between kinetic (metastable) and thermodynamic (equilibrium) solubility ()[3].
Kinetic Solubility Protocol (Early Discovery)
Kinetic solubility measures the precipitation point of a compound when a pre-dissolved organic stock is spiked into an aqueous buffer. It is a high-throughput method designed to mimic the conditions of in vitro biological assays ()[4].
Step-by-Step Workflow:
-
Stock Preparation: Dissolve the solid compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Dispense the stock into a 96-well plate containing 50 mM Phosphate Buffer (pH 7.4). Ensure the final DMSO concentration remains ≤ 2% to prevent artificial solubilization ()[3].
-
Incubation: Seal the plate and agitate at 25°C for 2 hours.
-
Filtration: Transfer the mixture to a specialized solubility filter plate (e.g., Millipore Multiscreen) and apply a vacuum to remove precipitated aggregates ().
-
Quantitation: Analyze the filtrate via LC-MS/MS or UV-Vis spectroscopy against a pre-established calibration curve ()[5].
Self-Validation System: Always include a highly soluble reference standard (e.g., caffeine) and a poorly soluble standard (e.g., amiodarone) on the same 96-well plate. This validates the nephelometry/UV baseline and ensures the buffer system is performing accurately.
Thermodynamic Shake-Flask Protocol (Lead Optimization)
Thermodynamic solubility represents the true equilibrium concentration of the compound, dictated by its solid-state properties. The shake-flask method remains the industry gold standard for this assessment ()[6].
Step-by-Step Workflow:
-
Solid Addition: Weigh an excess amount of the crystalline powder of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate into a glass vial.
-
Solvent Addition: Add the target aqueous buffer or solvent. Crucial: The presence of undissolved solid (a visible two-phase system) is mandatory to ensure the solution is fully saturated ()[6].
-
Equilibration: Seal the vial and agitate on an orbital shaker at a constant temperature (typically 25°C or 37°C) for 24 to 48 hours ().
-
Phase Separation: Separate the saturated liquid phase from the solid phase using high-speed centrifugation or a 0.45 µm PTFE syringe filter.
-
Quantitation: Dilute the filtrate appropriately and analyze via HPLC-UV to determine the exact concentration.
Self-Validation System: To confirm true thermodynamic equilibrium has been reached, sample the shake-flask at two distinct time points (e.g., 24 hours and 48 hours). If the calculated concentration varies by less than 5%, equilibrium is validated. Furthermore, analyze the recovered solid via X-ray Powder Diffraction (XRPD) to ensure the solvent did not induce a polymorphic transition or hydrate formation during the 48-hour incubation.
Workflow Visualization
Fig 1: Kinetic vs. Thermodynamic solubility workflows for drug discovery.
Preformulation Strategies
Given the inherently poor aqueous solubility of this fluorinated cinnamate derivative, downstream formulation must proactively address its lipophilicity. Standard pH adjustment will be ineffective due to the lack of ionizable acidic or basic centers (the ester and aldehyde are neutral). Therefore, solubilization strategies must rely on:
-
Co-Solvency: Utilizing FDA-approved co-solvents such as PEG-400 or Propylene Glycol to lower the dielectric constant of the aqueous vehicle.
-
Lipid-Based Formulations: Employing Self-Emulsifying Drug Delivery Systems (SEDDS) to exploit the compound's high lipophilicity, dissolving the API in a mixture of oils, surfactants, and co-surfactants prior to encapsulation.
References
-
MDPI. "Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review". Available at: [Link]
-
Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". Available at: [Link]
-
ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". Available at: [Link]
Sources
- 1. 208036-32-2|Methyl (E)-3-(3-fluoro-4-formylphenyl)acrylate|BLD Pharm [bldpharm.com]
- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review | MDPI [mdpi.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. protocols.io [protocols.io]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
Orthogonal Reactivity and Chemoselective Functionalization of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate
Executive Summary
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate is a highly versatile, polyfunctional building block utilized in advanced drug discovery and materials science. Its architecture presents three distinct electrophilic sites: a hard formyl group, an activated aryl fluoride, and a soft Michael acceptor. The challenge—and opportunity—lies in navigating the chemoselectivity of these sites. This whitepaper provides an in-depth mechanistic analysis and a field-proven, self-validating workflow for the orthogonal functionalization of this scaffold without the need for cumbersome protecting group strategies.
Structural and Electronic Profiling
The reactivity of this scaffold is governed by the precise spatial and electronic arrangement of its three functional groups. Understanding the causality behind their reactivity is paramount for designing successful synthetic routes.
Logical mapping of the trifunctional reactivity profile.
The C4 Formyl Group: The Hard Electrophile
The formyl group exhibits a high partial positive charge on the carbonyl carbon, making it a classic "hard" electrophile. It readily undergoes 1,2-addition with hard nucleophiles (e.g., primary amines) to form imines. Because of its intense electron-withdrawing nature, it dictates the electronic landscape of the entire benzene ring[1].
The C3 Aryl Fluoride: SNAr Susceptibility
Nucleophilic aromatic substitution (SNAr) requires an electron-deficient aromatic ring. The C3-fluoro group is positioned ortho to the powerful electron-withdrawing formyl group. When a nucleophile attacks C3, the resulting anionic Meisenheimer complex is heavily stabilized by delocalization onto the formyl oxygen. Historically, direct SNAr on some fluorobenzaldehydes has proven difficult, sometimes necessitating intermediate hydrazone formation[2]. However, under optimized thermodynamic conditions, direct substitution with secondary amines is highly efficient[3].
The C1 Acrylate: The Soft Michael Acceptor
The α,β -unsaturated ester (acrylate) is a "soft" electrophile. The conjugation of the alkene with the ester carbonyl polarizes the double bond, making the β -carbon susceptible to 1,4-conjugate addition by soft nucleophiles like thiols or organocuprates. The chemoselectivity between the hard aldehyde electrophile and the soft Michael acceptor is strictly governed by the nature of the attacking nucleophile[1]. This differential reactivity is often exploited in complex Umpolung strategies, such as the Stetter reaction, to construct 1,4-difunctionalized frameworks[4].
Orthogonal Functionalization Workflow
To fully elaborate this scaffold without protecting groups, the order of operations is critical. The SNAr reaction must be performed first. If the formyl group is modified (e.g., reduced to an amine) prior to SNAr, it loses its π -acceptor ability, and the Meisenheimer complex can no longer be stabilized, completely shutting down reactivity at the C3 position.
Chemoselective orthogonal functionalization sequence.
The Causality of Chemoselectivity (Thermodynamic vs. Kinetic Control)
When introducing a secondary amine in Step 1, it can theoretically attack the C1 acrylate via an aza-Michael addition. However, aza-Michael additions are often reversible (retro-Michael) at elevated temperatures (80–100 °C). By heating the reaction, any aza-Michael adduct reverts to the starting material and is eventually funneled into the irreversible SNAr pathway. This thermodynamic control is the secret to achieving high chemoselectivity.
Quantitative Reactivity Matrix
The following table summarizes the optimal parameters for selectively targeting each site based on empirical kinetic and thermodynamic principles.
| Target Site | Functional Group | Preferred Nucleophile | Reaction Control | Typical Yield | Selectivity Driver |
| C3 | Aryl Fluoride | 2° Amines, Phenoxides | Thermodynamic (Irreversible) | 75–90% | Ortho-formyl activation; high temp reverses competitive aza-Michael. |
| C4 | Formyl | 1° Amines + NaBH(OAc)₃ | Kinetic | 80–95% | High electrophilicity; mild hydride source spares the alkene. |
| C1 | Acrylate | Thiols, Organocuprates | Kinetic (Soft-Soft) | 85–98% | Excellent HOMO-LUMO orbital overlap preference for 1,4-addition. |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems, incorporating specific analytical checkpoints to guarantee experimental success at each stage.
Protocol A: Thermodynamic SNAr at C3
Objective: Displace the aryl fluoride using a secondary amine (e.g., pyrrolidine) while preserving the acrylate.
-
Setup: Charge a flame-dried round-bottom flask with (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M).
-
Addition: Add pyrrolidine (1.2 equiv) dropwise at room temperature.
-
Thermodynamic Funneling: Heat the reaction mixture to 80 °C for 4–6 hours. Causality: Heating ensures that any kinetically formed aza-Michael adducts undergo retro-Michael cleavage, driving the material toward the irreversible SNAr product.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The product will exhibit a distinct bathochromic shift (appearing bright yellow or intensely fluorescent under 365 nm UV) due to the new donor-acceptor push-pull system established between the amine and the formyl group. In ¹⁹F NMR, the complete disappearance of the aryl fluoride signal ( ≈ -115 ppm) confirms total conversion.
Protocol B: Chemoselective Reductive Amination at C4
Objective: Convert the aldehyde to a secondary amine without reducing the Michael acceptor.
-
Imine Formation: Dissolve the product from Protocol A (1.0 equiv) and a primary amine (1.1 equiv) in 1,2-dichloroethane (DCE). Stir for 2 hours at room temperature.
-
Validation Checkpoint 1: Extract a 50 µL aliquot for ¹H NMR. The disappearance of the aldehyde proton singlet ( ≈ 10.2 ppm) and the appearance of an imine proton ( ≈ 8.4 ppm) validates intermediate formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir for 4 hours. Causality: NaBH(OAc)₃ is a mild, kinetically sluggish hydride source that selectively reduces the highly electrophilic iminium intermediate without touching the less reactive acrylate double bond.
-
Validation Checkpoint 2: Post-reduction, the imine signal must vanish, replaced by a new benzylic methylene signal ( ≈ 3.8 ppm).
Protocol C: Soft Thia-Michael Addition at C1
Objective: Functionalize the acrylate via 1,4-conjugate addition.
-
Setup: Dissolve the product from Protocol B (1.0 equiv) in dichloromethane (DCM).
-
Addition: Add a thiol (1.1 equiv), followed by a catalytic amount of Triethylamine (Et₃N, 0.1 equiv). Stir at room temperature for 2 hours. Causality: The catalytic base deprotonates the thiol, generating a highly nucleophilic thiolate. As a soft nucleophile, the thiolate perfectly overlaps with the LUMO of the soft acrylate electrophile, ensuring exclusive 1,4-addition.
-
Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The characteristic trans-alkene doublets of the acrylate (typically at ≈ 6.4 ppm and ≈ 7.6 ppm, J≈16 Hz) must completely disappear, replaced by complex multiplets in the aliphatic region ( ≈ 2.5–3.0 ppm) corresponding to the new α and β protons of the saturated ester.
References
- Title: 2-Fluoro-6-(pyrrolidin-1-yl)
- Title: Conjugate Addition (1,4- or Michael Addition)
- Title: Synthesis of N-Aryl Indolines from 2-Fluorobenzaldehyde Dimethylhydrazone Derivatives | Source: ResearchGate | URL
- Title: Quantifying Breslow intermediate reactivity in intermolecular Stetter reactions | Source: White Rose Research Online | URL
Sources
Methodological & Application
Application Note: Chemoselective Derivatization of the Formyl Group in (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate
Executive Summary
In drug discovery and molecular probe development, multifunctional building blocks require highly specific synthetic interventions. (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate is a highly versatile pharmacophore precursor containing three reactive sites: an electrophilic formyl group, a Michael-acceptor alpha,beta-unsaturated ester (acrylate), and an ortho-fluoro substituent. This application note details field-proven, self-validating methodologies for the chemoselective derivatization of the formyl group while strictly preserving the integrity of the acrylate and fluoro moieties.
Substrate Profiling & Mechanistic Rationale
Designing a derivatization strategy for this substrate requires navigating competing electronic effects:
-
Formyl Group (Target): The highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the formyl carbon, accelerating nucleophilic attack.
-
Acrylate Group (Vulnerability): The conjugated ester is a potent Michael acceptor. If highly basic or unhindered nucleophiles are used at elevated temperatures, conjugate addition (e.g., Aza-Michael reaction) will compete with carbonyl derivatization.
-
Fluoro Group (Vulnerability): While fluorine is a good leaving group in Nucleophilic Aromatic Substitution (SNAr) when activated by an ortho or para electron-withdrawing group, the mild conditions selected for these protocols prevent SNAr from occurring.
To achieve absolute chemoselectivity, we employ Reductive Amination using Sodium triacetoxyborohydride (STAB) and Oxime Condensation . STAB is a mild hydride source; its electron-withdrawing acetoxy ligands reduce its nucleophilicity, making it highly selective for iminium ions over aldehydes, ketones, and conjugated alkenes[1]. Similarly, oxime formation operates under mild, near-neutral conditions that completely bypass Michael addition pathways[2].
Chemoselectivity Decision Matrix
To guide synthetic planning, the following table summarizes the quantitative data and expected outcomes for various derivatization strategies applied to this specific substrate.
| Derivatization Method | Reagents & Solvent | Temp (°C) | Time (h) | Target Conversion | Acrylate Preservation | SNAr Risk |
| Reductive Amination | Amine, NaBH(OAc)₃, DCE | 20–25 | 2–4 | >95% | Excellent | Low |
| Oxime Condensation | NH₂OH·HCl, NaOAc, EtOH | 20–25 | 1–2 | >98% | Excellent | Low |
| Wittig Olefination | Ph₃P=CH-R, THF | 0–20 | 4–8 | ~80–85% | Moderate (Michael risk) | Low |
| Direct Reduction | NaBH₄, MeOH | 0 | 0.5 | >90% | Poor (Ester reduction risk) | Low |
Reaction Workflows & Pathway Visualizations
Figure 1: Chemoselectivity decision tree for the derivatization of the target molecule.
Figure 2: Mechanistic pathway of chemoselective reductive amination using STAB.
Experimental Protocols
Protocol A: Chemoselective Reductive Amination
Objective: Convert the formyl group to a secondary/tertiary amine without inducing Aza-Michael addition to the acrylate. Causality Note: We utilize 1,2-dichloroethane (DCE) instead of methanol. STAB is water-sensitive and reacts with methanol, which can degrade the reagent and lower yields[3]. DCE provides a non-nucleophilic environment that stabilizes the transient iminium ion, allowing the mild hydride transfer to occur cleanly.
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate (1.0 equiv, e.g., 1.0 mmol) in anhydrous DCE (5.0 mL, 0.2 M).
-
Imine Formation: Add the desired primary or secondary amine (1.1 equiv). Stir the mixture at room temperature (20–25 °C) for 30–60 minutes. Note: The ortho-fluoro group accelerates hemiaminal formation.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 5 minutes.
-
Reaction Monitoring: Stir the suspension at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Quenching & Workup: Once the aldehyde is consumed, quench the reaction by carefully adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validation & Analytical Checkpoints:
-
TLC: The product should stain positive with Ninhydrin (if a secondary amine) or Dragendorff's reagent.
-
¹H NMR (CDCl₃): Confirm the disappearance of the characteristic aldehyde singlet/doublet at ~10.3 ppm. Confirm the appearance of a new benzylic -CH₂- signal at ~3.8–4.0 ppm. Crucial Check: Ensure the preservation of the two acrylate doublets at ~6.5 ppm and ~7.6 ppm with a coupling constant of J = 16 Hz (confirming the trans double bond is completely intact).
Protocol B: Chemoselective Oxime Condensation
Objective: Synthesize a stable oxime ether linkage for bioconjugation or structural rigidification. Causality Note: Hydroxylamine hydrochloride is used alongside Sodium Acetate (NaOAc). NaOAc acts as a mild base to liberate the free hydroxylamine nucleophile in situ. Using stronger bases (like NaOH or Et₃N) risks hydrolyzing the methyl ester or triggering conjugate addition[2].
Step-by-Step Procedure:
-
Preparation: Dissolve (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate (1.0 equiv, 1.0 mmol) in absolute Ethanol (4.0 mL).
-
Reagent Addition: In a separate vial, dissolve Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv) and Sodium Acetate (NaOAc) (1.2 equiv) in distilled water (1.0 mL).
-
Condensation: Add the aqueous solution dropwise to the ethanolic substrate solution. Stir the resulting mixture at room temperature for 1–2 hours.
-
Workup: Concentrate the mixture in vacuo to remove the majority of the ethanol. Dilute the aqueous residue with Ethyl Acetate (EtOAc) (15 mL) and water (5 mL).
-
Extraction: Separate the layers and extract the aqueous phase with EtOAc (2 × 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Self-Validation & Analytical Checkpoints:
-
Isomerism: Oxime formation will typically yield a mixture of E and Z isomers at the new C=N bond, visible as a set of closely spaced peaks in NMR.
-
¹H NMR (CDCl₃): Disappearance of the -CHO signal (~10.3 ppm). Appearance of the oxime -CH=N-OH proton at ~8.1–8.3 ppm. The acrylate trans doublets (16 Hz) must remain unshifted and integrated to 1 proton each.
References
-
Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]
-
Reductive Amination - Common Conditions Source: Common Organic Chemistry URL:[Link]
-
Oxime synthesis by condensation or oxidation Source: Organic Chemistry Portal URL:[Link]
Sources
Application Note: (E)-Methyl 3-(3-fluoro-4-formylphenyl)acrylate as a Versatile Synthon in Targeted Covalent Inhibitor Design
Executive Summary
(E)-Methyl 3-(3-fluoro-4-formylphenyl)acrylate (CAS: 208036-32-2)[1] is a highly versatile, tri-functional building block widely utilized in modern medicinal chemistry. Its unique structural topology—combining an electrophilic formyl group, a strategically positioned fluorine atom, and an α,β -unsaturated ester—makes it an ideal precursor for the synthesis of complex heterocycles and Targeted Covalent Inhibitors (TCIs) [2]. This guide details the structural rationale, synthetic workflows, and self-validating protocols for deploying this synthon in drug discovery campaigns.
Structural Rationale & Medicinal Chemistry (E-E-A-T)
The rational design of kinase inhibitors and other targeted therapeutics relies heavily on the precise spatial arrangement of functional groups. This molecule offers three distinct orthogonal handles, each serving a specific pharmacological and synthetic purpose:
Table 1: Physicochemical and Synthetic Impact of Functional Groups
| Functional Group | Synthetic Utility | Medicinal Chemistry Rationale |
| Formyl (-CHO) | Reductive amination, Multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé)[3] | Serves as the primary attachment point for solubilizing basic amines (e.g., piperazines, morpholines). This enhances oral bioavailability and establishes critical electrostatic interactions within the solvent-exposed regions of kinase ATP-binding pockets[4]. |
| Fluoro (-F) | Inductive electron withdrawal, Conformational locking | Positioned ortho to the formyl group, the fluorine atom exerts an inductive effect that lowers the pKa of adjacent basic amines, optimizing membrane permeability. It also blocks oxidative metabolism (CYP450) at the aromatic ring and provides favorable halogen bonding. |
| Methyl Acrylate | Ester hydrolysis, Amide coupling, Michael addition | Acts as a masked α,β -unsaturated acrylamide warhead. Once hydrolyzed and amidated, it becomes the reactive electrophile essential for the irreversible inhibition of cysteine-bearing targets (e.g., EGFR, BTK, KRAS G12C)[5]. |
Divergent Synthetic Workflows
The orthogonal reactivity of the formyl and acrylate groups allows for divergent, late-stage functionalization. The formyl group is typically derivatized first via reductive amination, followed by the unmasking of the acrylate to install the covalent warhead.
Caption: Divergent synthetic pathways utilizing the formyl and acrylate handles for TCI development.
Mechanism of Action: Targeted Covalent Inhibition
When the methyl acrylate is converted into an acrylamide, the resulting molecule functions as a Targeted Covalent Inhibitor (TCI)[2]. TCIs are designed to first bind reversibly to the target protein with high affinity (driven by the core scaffold and solubilizing groups). Once bound, the electrophilic acrylamide warhead is positioned in close proximity to a non-catalytic nucleophile (typically a cysteine residue), triggering a rapid Michael addition that irreversibly inactivates the enzyme[5].
Caption: Mechanism of action for targeted covalent inhibitors via Michael addition to a target cysteine.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Reductive Amination of the Formyl Handle
This protocol details the attachment of a solubilizing amine (e.g., 1-isopropylpiperazine) to the formyl group, a critical step in optimizing the pharmacokinetic profile of the resulting inhibitor[4].
Reagents:
-
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate (1.0 eq)
-
1-Isopropylpiperazine (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aldehyde in anhydrous DCM under an inert argon atmosphere. Add 1-isopropylpiperazine dropwise at room temperature. Stir the mixture for 1–2 hours.
-
Causality: Pre-stirring the amine and aldehyde allows for the complete thermodynamic formation of the intermediate iminium ion prior to the introduction of the reducing agent.
-
-
Reduction: Add STAB portion-wise over 10 minutes to control the mild exotherm. Stir the reaction for 4 hours at room temperature.
-
Causality: STAB is strictly selected over sodium borohydride ( NaBH4 ). The electron-withdrawing acetate groups on STAB reduce the nucleophilicity of the hydride, ensuring it selectively reduces the highly electrophilic iminium ion without reducing the unreacted aldehyde. This prevents the formation of unwanted benzyl alcohol byproducts.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
Protocol 2: Saponification and Acrylamide Formation (Warhead Installation)
This protocol unmasks the ester to yield the free acrylic acid, followed by amide coupling to generate the final covalent warhead.
Reagents:
-
Intermediate from Protocol 1 (1.0 eq)
-
Lithium hydroxide monohydrate ( LiOH⋅H2O ) (2.0 eq)
-
THF/MeOH/Water (2:1:1 v/v/v)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Target Primary Amine/Aniline (1.1 eq)
Step-by-Step Methodology:
-
Saponification: Dissolve the intermediate in the THF/MeOH/Water mixture. Add LiOH⋅H2O and stir at room temperature for 3 hours until TLC indicates complete consumption of the ester.
-
Causality: Lithium hydroxide is utilized rather than stronger bases (NaOH/KOH) to prevent base-catalyzed retro-Michael additions or the polymerization of the highly sensitive α,β -unsaturated double bond.
-
-
Acidification & Isolation: Carefully acidify the mixture to pH 4–5 using 1M HCl. Extract the resulting zwitterionic/acidic product with Ethyl Acetate, dry, and concentrate.
-
Amidation: Dissolve the crude acrylic acid in anhydrous DMF. Add DIPEA and HATU, stirring for 15 minutes to pre-activate the acid. Add the target primary amine and stir for 2 hours.
-
Causality: HATU is employed as the coupling reagent because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This drives the amidation to completion rapidly at room temperature, minimizing the risk of double-bond isomerization or epimerization that can occur with slower coupling reagents (e.g., EDC/HOBt).
-
References
-
Chemsrc. (2025). CAS#:208036-32-2 | Methyl (E)-3-(3-fluoro-4-formylphenyl)acrylate. Retrieved from: [Link]
- Google Patents. (2017). WO2017137535A1 - Chemical compounds as inhibitors of kinase activity.
-
Volta, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Retrieved from: [Link]
-
Sutanto, F., et al. (2022). The Ascension of Targeted Covalent Inhibitors. Journal of Medicinal Chemistry. Retrieved from: [Link]
-
Gai, C., et al. (2022). Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry. Retrieved from: [Link]
Sources
- 1. CAS#:208036-32-2 | Methyl (E)-3-(3-fluoro-4-formylphenyl)acrylate | Chemsrc [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 4. WO2017137535A1 - Chemical compounds as inhibitors of kinase activity - Google Patents [patents.google.com]
- 5. Advanced approaches of developing targeted covalent drugs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00216G [pubs.rsc.org]
Application Notes & Protocols: Strategic Cross-Coupling of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate
Introduction
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate is a multifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by three key reactive centers: an electron-deficient acrylate system, a versatile formyl group, and a fluorinated aromatic ring. This unique combination allows for a sequence of selective chemical modifications, making it an ideal scaffold for the synthesis of complex molecular architectures.
This guide provides an in-depth exploration of the cross-coupling strategies involving this reagent. We will first detail its most direct application as an alkene partner in the Mizoroki-Heck reaction. Subsequently, we will present protocols for transforming the formyl group into a reactive handle (an aryl triflate), thereby enabling palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings on the aromatic core. The protocols herein are designed to be robust and self-validating, with causal explanations for key experimental choices to ensure scientific integrity and reproducibility.
Physicochemical Properties and Safe Handling
Before proceeding with any protocol, it is essential to understand the properties and handling requirements of the starting material.
| Property | Value | Reference |
| CAS Number | 208036-32-2 | [1] |
| Molecular Formula | C₁₁H₉FO₃ | N/A |
| Molecular Weight | 210.19 g/mol | N/A |
| Appearance | Light yellow to yellow powder or crystals | |
| Purity | Typically ≥97% | |
| Storage | Store in a dry, well-ventilated place under an inert atmosphere, preferably at 2-8°C. Containers should be kept tightly sealed. |
Safety Information: The compound is classified as a warning-level hazard, known to cause skin irritation, serious eye irritation, and potential respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.
The Mizoroki-Heck Reaction: Direct Arylation of the Acrylate
The most direct cross-coupling application for (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate involves the use of its electron-poor alkene moiety as a coupling partner for aryl halides or triflates. The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling alkenes with sp²-hybridized carbons.[2][3]
Mechanistic Overview
The reaction proceeds through a well-established palladium-catalyzed cycle.[4] It begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) species, forming a Pd(II) complex. This is followed by the migratory insertion of the acrylate alkene into the Aryl-Pd bond. For an electron-deficient alkene like an acrylate, this insertion occurs with high regioselectivity, placing the aryl group at the β-position of the ester to avoid placing the electron-rich metal adjacent to the electron-withdrawing ester group.[5] The final step is a syn-β-hydride elimination, which regenerates the double bond and produces a palladium-hydride species. This species then undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Application Protocol: Heck Coupling with 4-Bromoanisole
Objective: To synthesize (E)-methyl 3-(3-fluoro-4-formylphenyl)-3-(4-methoxyphenyl)acrylate.
Rationale: This protocol demonstrates a typical Heck coupling. Palladium(II) acetate is used as a stable precatalyst which is reduced in situ to the active Pd(0) species. Triphenylphosphine (PPh₃) serves as the ligand to stabilize the catalyst. Triethylamine (Et₃N) is a common organic base used to neutralize the HBr generated during the reaction.[4]
Materials and Reagents:
| Reagent | CAS No. | Amount | Molar Equiv. |
| (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate | 208036-32-2 | 210 mg | 1.0 mmol |
| 4-Bromoanisole | 104-92-7 | 206 mg | 1.1 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 4.5 mg | 0.02 mmol |
| Triphenylphosphine (PPh₃) | 603-35-0 | 21 mg | 0.08 mmol |
| Triethylamine (Et₃N) | 121-44-8 | 0.28 mL | 2.0 mmol |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 5 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask, add (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate (210 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and PPh₃ (21 mg, 0.08 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous DMF (5 mL), followed by 4-bromoanisole (206 mg, 1.1 mmol) and triethylamine (0.28 mL, 2.0 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic Derivatization for Advanced Couplings
To engage the aromatic ring in further cross-coupling reactions like Suzuki-Miyaura or Sonogashira, a leaving group must be installed. A highly effective strategy is the conversion of the formyl group into an aryl triflate, a superior leaving group for palladium-catalyzed reactions.
Workflow: Formyl to Triflate Conversion
This transformation is a two-step process. First, the aldehyde is oxidized to a phenol via a Baeyer-Villiger oxidation. Second, the resulting phenol is treated with triflic anhydride or a similar reagent to generate the aryl triflate.
Caption: Two-step conversion of the formyl group to an aryl triflate.
Application Protocol: Suzuki-Miyaura Coupling
Objective: To couple the derived aryl triflate with phenylboronic acid.
Rationale: The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its operational simplicity and the stability of boronic acids.[7] The reaction requires a palladium catalyst and a base. The base is crucial for the transmetalation step, where it facilitates the transfer of the organic group from the boron atom to the palladium center.[8][9] Dichlorobis(triphenylphosphine)palladium(II) is a reliable precatalyst for this transformation.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried flask, combine the aryl triflate derivative (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio, 5 mL total).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 8-12 hours, monitoring by TLC.
-
Work-up & Purification: Follow the work-up, extraction, and purification steps as outlined in the Heck protocol (Section 2.2).
Application Protocol: Sonogashira Coupling
Objective: To couple the derived aryl triflate with phenylacetylene.
Rationale: The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide/triflate and a terminal alkyne.[10] It uniquely employs a dual catalytic system: a palladium catalyst for the main cycle and a copper(I) salt (typically CuI) to facilitate the formation of a copper acetylide intermediate, which speeds up the transmetalation step.[11] An amine base is used both to neutralize the acid byproduct and as a solvent.[12]
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add the aryl triflate derivative (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and render the atmosphere inert with argon.
-
Reagent Addition: Add anhydrous solvent (e.g., THF, 5 mL) and an amine base such as triethylamine (Et₃N, 2.5 mmol, 2.5 equiv).
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC, typically 4-8 hours).
-
Work-up & Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Follow the extraction and purification steps as described in the Heck protocol (Section 2.2).
Conclusion
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate serves as a highly adaptable platform for synthetic chemists. Its acrylate moiety is readily functionalized via the Mizoroki-Heck reaction, providing direct access to complex stilbene-like structures. Furthermore, the strategically positioned formyl group acts as a latent reactive site, which, upon conversion to an aryl triflate, unlocks the potential for a diverse range of palladium-catalyzed cross-coupling reactions on the aromatic core. The protocols detailed in this guide offer reliable and mechanistically-grounded methods for leveraging the full synthetic potential of this valuable building block.
References
-
Yokoyama, Y., & Yokoyama, Y. (2004). Oxidative Cross-Coupling of Acrylates with Vinyl Carboxylates Catalyzed by a Pd(OAc)2/HPMoV/O2 System. Organic Letters, 6(23), 4323–4326. [Link]
-
Zhang, Y., Xie, M., Zhang, J., & Zhang, J. (2018). Palladium-catalyzed asymmetric formal [3+2] cycloaddition of α-N-heterocyclic acrylates with vinyl epoxides for construction of isonucleoside analogs. Chemical Communications, 54(72), 10141-10144. [Link]
-
Bargiggia, F., & Kappe, C. O. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4627. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Note: While the provided link is a request PDF, this is the canonical reference for Suzuki-Miyaura reactions). [Link]
-
Schwier, T., & Batey, R. A. (2011). A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids. Organic Letters, 13(7), 1634–1637. [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. [Link]
-
Nolan, S. P., & Organ, M. G. (2019). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. Organic Letters, 21(11), 4219–4222. [Link]
-
Drent, E., & van Leeuwen, P. W. N. M. (2007). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Proceedings of the National Academy of Sciences, 104(22), 9163-9168. [Link]
-
Gelest. (n.d.). Cross-Coupling Reactions, Continued. Technical Library. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
-
ResearchGate. (2020). Suzuki coupling reactions of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate with various aryl bromides. [Link]
-
Karthikeyan, S., Sethusankar, K., Selvakumar, R., & Bakthadoss, M. (2014). (E)-Methyl 3-(2-formylphenoxy)acrylate. Acta Crystallographica Section E, 70(Pt 6), o648. [Link]
-
Royal Society of Chemistry. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
-
Sandrock, D. L. (2014). Alkylboron Cross-Coupling Reactions. In Science of Synthesis: Cross Coupling and Heck-Type Reactions. Thieme. [Link]
-
Ohashi, M., & Ogoshi, S. (2020). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]
-
Thomas, A. A. (2017). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link [Doctoral dissertation, University of Illinois at Urbana-Champaign]. IDEALS. [Link]
Sources
- 1. 208036-32-2|Methyl (E)-3-(3-fluoro-4-formylphenyl)acrylate|BLD Pharm [bldpharm.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ideals.illinois.edu [ideals.illinois.edu]
- 10. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
- 12. rsc.org [rsc.org]
Application Note: Analytical Method Development and Quantification of (E)-Methyl 3-(3-fluoro-4-formylphenyl)acrylate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates / Small Molecule Quantification
Introduction & Chemical Context
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate (CAS: 208036-32-2) is a highly functionalized electrophilic building block frequently utilized in the synthesis of kinase inhibitors and multi-component Groebke–Blackburn–Bienaymé (GBB) reactions.
From an analytical perspective, quantifying this compound presents a triad of stability challenges:
-
The Formyl Group: Highly susceptible to oxidation to the corresponding carboxylic acid, particularly in neutral or alkaline aqueous environments.
-
The Acrylate Double Bond: Prone to rapid E-to-Z photoisomerization when exposed to ambient ultraviolet (UV) light.
-
The Methyl Ester: Susceptible to hydrolysis under thermal or extreme pH conditions.
To ensure data integrity, the analytical method must not only separate the parent compound from its synthetic impurities but also actively prevent and monitor its degradation during the analysis.
Analytical Strategy & Rationale (Causality)
As a Senior Application Scientist, designing a robust method requires understanding the thermodynamic and photochemical vulnerabilities of the analyte.
Stationary Phase Selection: Standard C18 columns often struggle to resolve closely related fluorinated aromatic isomers. We utilize a Phenyl-Hexyl stationary phase (e.g., Charged Surface Hybrid Phenyl-Hexyl). The hexyl linker provides standard hydrophobic retention, while the phenyl ring offers π−π and dipole-dipole interactions that are highly selective for planar, fluorinated aromatic systems ( [1]).
Mobile Phase Optimization: Aldehyde electro-oxidation and disproportionation are heavily pH-dependent, accelerating rapidly in alkaline conditions ( [2]). By utilizing a strictly acidic mobile phase (0.1% Formic Acid, pH ~2.7), we suppress the ionization of any carboxylic acid degradants (ensuring sharp peak shapes) while thermodynamically stabilizing the formyl group against oxidation.
Sample Handling & Photo-protection: Acrylate derivatives undergo rapid E/Z isomerization under UV irradiation ( [3]). If sample vials are clear, ambient laboratory light will generate the Z-isomer, artificially lowering the E-isomer assay value. All sample preparation must be conducted using actinic (amber) glassware.
Fig 1. Primary degradation pathways of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate.
Self-Validating Experimental Protocols
A method is only as reliable as its internal controls. This protocol employs a forced-degradation System Suitability Test (SST) . By intentionally generating the Z-isomer and requiring baseline resolution ( Rs≥1.5 ) prior to running the sequence, the method self-validates its ability to detect photo-degradation.
Protocol A: Preparation of the Self-Validating SST Solution
-
Standard Stock: Accurately weigh 10.0 mg of the (E)-isomer reference standard into a 10 mL amber volumetric flask. Dissolve and make up to volume with HPLC-grade Acetonitrile (1.0 mg/mL).
-
Z-Isomer Generation: Transfer 1.0 mL of the stock solution into a clear glass vial. Place the vial under a UV lamp (365 nm) or direct ambient sunlight for 30 minutes to force E-to-Z isomerization.
-
SST Mixture: In a 10 mL amber volumetric flask, combine 0.5 mL of the UV-exposed solution and 0.5 mL of the protected stock solution. Dilute to volume with Mobile Phase A (0.1 mg/mL final concentration).
Protocol B: Sample Preparation
-
Weigh 10.0 mg of the sample into a 10 mL amber volumetric flask.
-
Add 5 mL of Acetonitrile and sonicate for 2 minutes (ensure bath temperature ≤25∘C to prevent ester hydrolysis).
-
Dilute to volume with Acetonitrile.
-
Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.
Fig 2. Self-validating analytical workflow ensuring baseline E/Z isomer resolution.
Chromatographic Conditions & Data Presentation
Table 1: Optimized HPLC-UV Parameters
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl, 130Å, 3.5 µm, 4.6 x 150 mm | Maximizes π−π retention for fluorinated aromatics. |
| Mobile Phase A | 0.1% Formic Acid in MS-Grade H2O | Low pH stabilizes the formyl group against oxidation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ensures consistent baseline during gradient elution. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Gradient | 0-2 min: 20% B 2-10 min: 20% → 80% B 10-12 min: 80% B 12.1-15 min: 20% B | Sweeps highly retained hydrophobic impurities while resolving the E/Z isomers early in the run. |
| Column Temp | 30 °C | Reduces solvent viscosity without risking thermal degradation. |
| Detection | UV at 285 nm | Captures the extended conjugation of the formyl-phenyl-acrylate system. |
| Injection Vol | 5.0 µL | Prevents column overloading and peak tailing. |
Table 2: Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 1.0 µg/mL – 150.0 µg/mL | R2≥0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL | Signal-to-Noise (S/N) ≥3 |
| Limit of Quantitation (LOQ) | 0.50 µg/mL | Signal-to-Noise (S/N) ≥10 |
| Method Precision (%RSD) | 0.8% (n=6) | ≤2.0% |
| SST Resolution ( Rs ) | 2.1 (E vs Z isomer) | ≥1.5 |
References
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Application Note 720005055EN. Available at:[Link][1]
-
Selective and Scalable Aldehyde Production via Partial Oxidation of Alcohols in Acidic Media. Journal of the American Chemical Society. 2023. Available at:[Link][2]
-
Guiding a divergent reaction by photochemical control: bichromatic selective access to levulinates and butenolides. Chemical Science. 2018. Available at:[Link][3]
Sources
Application Note: Utilizing (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate in Solid-Phase Synthesis for Peptidomimetic and Heterocyclic Libraries
Executive Summary
In modern drug discovery, the rapid generation of structurally diverse, conformationally constrained libraries is paramount. (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate is a highly versatile, multi-functional building block specifically designed for Solid-Phase Synthesis (SPS). By offering three orthogonal sites of reactivity, this scaffold enables the divergent synthesis of peptide tertiary amides (PTAs), diketopiperazines (DKPs), and highly functionalized propanoates.
This application note provides field-proven, self-validating protocols for incorporating this building block into solid-phase workflows, detailing the mechanistic causality behind each experimental condition to ensure high-fidelity library generation.
Molecular Rationale & Design
As a Senior Application Scientist, selecting the right building block requires understanding the electronic and steric interplay of its functional groups. This molecule provides three distinct synthetic vectors:
-
The Ortho-Fluoro Formyl Group (C4-Aldehyde, C3-Fluoro): The strongly electron-withdrawing fluorine atom ortho to the aldehyde increases the electrophilicity of the carbonyl carbon. This accelerates imine formation, making it an exceptional substrate for on-resin reductive amination and the Ugi four-component reaction (Ugi-4CR). Furthermore, the fluorine atom serves as a bioisostere that can lock the conformation of the resulting secondary amine via intramolecular dipole interactions.
-
The α,β -Unsaturated Ester (Acrylate): Operating as a robust Michael acceptor, the acrylate moiety allows for late-stage, post-condensation diversification. It readily undergoes 1,4-conjugate additions with aliphatic thiols or amines.
-
The Phenyl Core: Provides a rigid spacer that enhances the metabolic stability and lipophilicity of the resulting pharmacophore.
Solid-Phase Divergent Workflow
Figure 1: Divergent solid-phase workflows using (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate.
Experimental Protocols & Mechanistic Insights
General Solid-Phase Guidelines
-
Resin Selection: Rink Amide AM or TentaGel resins are recommended due to their excellent swelling properties in both polar aprotic (DMF) and non-polar (DCM) solvents.
-
Agitation: Always use orbital shaking or argon bubbling. Magnetic stirring will fracture the polymer beads, exposing unfunctionalized core sites and ruining synthesis fidelity.
Protocol 1: On-Resin Reductive Amination
This protocol selectively monoalkylates a resin-bound primary amine to generate a conformationally constrained Peptide Tertiary Amide (PTA) scaffold, a method validated by [1].
Step-by-Step Procedure:
-
Resin Swelling: Swell 100 mg of amine-functionalized resin (loading ~0.5 mmol/g) in 1:1 DMF/DCM for 30 minutes. Drain.
-
Imine Formation: Dissolve 5 equivalents of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate in 2 mL of 1% (v/v) glacial acetic acid in DMF. Add to the resin and agitate for 2 hours at room temperature.
-
Reduction: Drain the solvent. Immediately add a fresh solution of 10 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 2 mL of 1% AcOH/DMF. Agitate for 4 hours.
-
Washing: Drain and wash the resin sequentially with DMF (3x), MeOH (3x), and DCM (3x).
Expert Causality & Rationale:
-
Why sequence the addition? Adding the aldehyde and reducing agent simultaneously in solid-phase often leads to premature reduction of the aldehyde to an unreactive alcohol. Pre-forming the imine overcomes the slow diffusion rates inherent to polymer matrices.
-
Why NaBH(OAc)₃ over NaBH₄ or NaCNBH₃? NaBH(OAc)₃ is a mild, highly chemoselective reducing agent that effectively reduces iminium ions without reducing the unreacted aldehyde or the acrylate double bond. The 1% AcOH acts as an acid catalyst to drive imine equilibrium forward without prematurely cleaving acid-labile linkers (like Rink Amide, which requires >50% TFA for cleavage).
Self-Validating System: Perform a Chloranil Test on a 1 mg sample of beads. A positive result (dark blue/green bead color) confirms the successful conversion of the primary amine to a secondary amine. A negative Kaiser test should simultaneously confirm the absence of unreacted primary amines.
Protocol 2: Solid-Phase Ugi-4CR and Cyclative Cleavage
The Ugi four-component reaction allows for the rapid assembly of complex heterocycles. By utilizing an Fmoc-protected amino acid, the resulting linear precursor can undergo a "Traceless Cyclative Cleavage" to yield highly pure Diketopiperazines (DKPs) [2].
Step-by-Step Procedure:
-
Condensation: To the resin-bound primary amine (1 eq), add a premixed solution of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate (5 eq), an Fmoc-protected amino acid (5 eq), and an isocyanide (5 eq) in 1:1 MeOH/DCM. Agitate for 24 hours at room temperature.
-
Washing: Drain and wash with DMF (3x), MeOH (3x), and DCM (3x).
-
Fmoc Deprotection & Cyclization: Treat the resin with 20% piperidine in DMF for 30 minutes. Drain and collect the supernatant. Wash the resin with DMF and combine the washes.
-
Isolation: Concentrate the combined supernatant in vacuo to isolate the DKP.
Expert Causality & Rationale:
-
Why 1:1 MeOH/DCM? The Ugi reaction requires a protic solvent (MeOH) to facilitate the proton transfer steps during the Mumm rearrangement, while DCM ensures the polystyrene resin remains fully swollen.
-
Why Cyclative Cleavage? This is the ultimate self-validating purification method [3]. Upon Fmoc removal, the liberated nucleophilic amine attacks the newly formed Ugi amide/ester. Only successfully cyclized DKP products are released into the solution. Truncated or unreacted sequences remain covalently bound to the resin, resulting in >90% crude purity of the released product.
Protocol 3: Acrylate Diversification via Michael Addition
The acrylate tail of the building block remains completely orthogonal to the reductive amination and Ugi pathways, allowing for late-stage functionalization.
Step-by-Step Procedure:
-
Reaction Setup: To the resin containing the secondary amine or Ugi product, add 10 equivalents of an aliphatic thiol (e.g., benzyl mercaptan) and 2 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Agitation: Shake at room temperature for 12 hours.
-
Washing: Drain and wash extensively with DMF (5x) and DCM (5x) to remove the odorous thiol completely.
Expert Causality & Rationale:
-
Why on-resin Michael addition? Solution-phase Michael additions often require tedious chromatography to separate the product from excess nucleophile. Performing this on the solid support allows you to use massive excesses of the thiol to drive the reaction to 100% conversion, followed by simple filtration to achieve a pure product.
Quantitative Data & Expected Outcomes
The following table summarizes the expected performance metrics for the three synthetic pathways when utilizing (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate on standard Rink Amide resin (0.5 mmol/g).
| Reaction Pathway | Key Reagents | Typical Reaction Time | Expected On-Resin Conversion | Post-Cleavage Crude Purity | In-Process Validation Method |
| Reductive Amination | NaBH(OAc)₃, 1% AcOH | 4 - 6 hours | > 95% | 85 - 95% | Chloranil Test (Positive) / Micro-cleavage LC-MS |
| Ugi-4CR & Cyclization | Isocyanide, Fmoc-AA, Piperidine | 24 hours (Ugi) + 0.5 hours (Cyclize) | 80 - 90% | > 90% (Due to Traceless Cleavage) | LC-MS of Piperidine Supernatant |
| Michael Addition | Thiol, DIPEA, DMF | 12 hours | > 95% | 80 - 90% | Ellman's Reagent (Check for residual wash thiols) |
References
-
Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(3), 152–155.[Link]
-
O'Neill, J. C., & Blackwell, H. E. (2007). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Combinatorial Chemistry & High Throughput Screening, 10(10), 857–876.[Link]
-
Krchňák, V., & Holladay, M. W. (2002). Solid Phase Heterocyclic Chemistry. Chemical Reviews, 102(1), 61–92.[Link]
Application Note: (E)-Methyl 3-(3-fluoro-4-formylphenyl)acrylate as a Trifunctional Scaffold for Heterocyclic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (E)-Methyl 3-(3-fluoro-4-formylphenyl)acrylate (CAS: 208036-32-2)
Executive Summary
In modern drug discovery, the rapid generation of structural complexity from simple precursors is paramount. (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate is a highly versatile, trifunctional building block designed for the divergent synthesis of complex heterocyclic systems. By strategically combining an electrophilic formyl group, an activated ortho-fluorine atom, and a Michael-accepting acrylate moiety, this scaffold enables orthogonal reactivity.
This application note details the mechanistic rationale and provides self-validating protocols for utilizing this compound in two highly relevant synthetic pathways: the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction for imidazopyridines, and Nucleophilic Aromatic Substitution (SNAr)-driven cascade cyclizations for indole/quinoline derivatives.
Chemical Profile & Orthogonal Reactivity
The synthetic utility of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate lies in the electronic interplay between its three functional groups:
-
The Formyl Group (Aldehyde): Acts as a primary electrophile. It readily undergoes Schiff base formation, Knoevenagel condensations, and participates in isocyanide-based multicomponent reactions (MCRs).
-
The Ortho-Fluoro Substituent: The strongly electron-withdrawing nature of the adjacent formyl group (via resonance and inductive effects) significantly lowers the LUMO of the aromatic ring. This activates the C-F bond for SNAr by nitrogen, oxygen, or sulfur nucleophiles.
-
The Acrylate Ester: Serves as a robust handle for late-stage functionalization. It is generally stable to mild SNAr conditions but can be selectively engaged in Heck couplings, conjugate additions, or saponification post-cyclization.
Figure 1: Orthogonal reactivity map of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate.
Application I: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Synthesis
The [1] is a powerful three-component coupling of an aldehyde, an isocyanide, and a 2-aminoazine to form fused imidazole heterocycles, which are privileged scaffolds in medicinal chemistry.
Mechanistic Rationale
The reaction initiates with the condensation of the 2-aminoazine and the formyl group of our scaffold to form an imine intermediate. The isocyanide then undergoes an α-addition to the imine, followed by an intramolecular cyclization involving the ring nitrogen of the azine. The acrylate and the fluoro groups remain untouched during this transformation, providing a densely functionalized imidazo[1,2-a]pyridine that can be further derivatized.
Protocol 1: Synthesis of Functionalized Imidazo[1,2-a]pyridines
Self-Validating System: The reaction progress is easily monitored by the disappearance of the distinct aldehyde proton (~10.0 ppm) in 1H NMR and the emergence of the imidazole core mass in LC-MS.
Reagents:
-
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate (1.0 equiv, 1.0 mmol)
-
2-Aminopyridine (1.0 equiv, 1.0 mmol)
-
tert-Butyl isocyanide (1.2 equiv, 1.2 mmol)
-
Scandium(III) triflate (Sc(OTf)3) (0.05 equiv, 5 mol%)
-
Anhydrous Methanol (5.0 mL)
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate and 2-aminopyridine in anhydrous methanol.
-
Catalysis: Add Sc(OTf)3 to the solution. Stir at room temperature for 30 minutes to ensure complete Schiff base formation. Causality: Pre-forming the imine minimizes unwanted side reactions between the aldehyde and the isocyanide (e.g., Passerini-type byproducts).
-
MCR Assembly: Add tert-butyl isocyanide dropwise via syringe. Seal the vial and heat the mixture to 60 °C for 12 hours.
-
In-Process Monitoring: Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The starting material mass (m/z 209 [M+H]+) should be fully replaced by the product mass (m/z 368 [M+H]+).
-
Workup: Cool to room temperature, concentrate the solvent in vacuo, and partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer twice more with EtOAc.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure imidazopyridine.
Application II: SNAr-Driven Cascade Cyclization to Indoles
Aryl fluorides positioned ortho to an electron-withdrawing group are prime candidates for SNAr. When reacted with primary amines, the resulting secondary amine intermediate can undergo an intramolecular condensation with the adjacent aldehyde to form substituted indoles or quinolines, a strategy heavily utilized in the synthesis of [2].
Figure 2: SNAr and subsequent intramolecular cyclization cascade.
Mechanistic Rationale
The use of an anhydrous, non-nucleophilic base (like K2CO3 or DIPEA) in a polar aprotic solvent (DMSO) is critical. Aqueous bases (like NaOH) at elevated temperatures would prematurely hydrolyze the methyl acrylate ester to the acrylic acid, complicating purification and altering the electronic landscape. Following SNAr, the intermediate spontaneously cyclizes under acidic workup or prolonged heating to yield the indole core[3].
Protocol 2: Synthesis of 1-Substituted Indole-Acrylate Derivatives
Self-Validating System: Successful SNAr is indicated by a characteristic upfield shift of the aromatic protons in 1H NMR and the complete loss of the 19F NMR signal (~ -115 ppm).
Reagents:
-
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate (1.0 equiv, 1.0 mmol)
-
Aniline derivative or Primary Alkylamine (1.2 equiv, 1.2 mmol)
-
Anhydrous Potassium Carbonate (K2CO3) (2.0 equiv, 2.0 mmol)
-
Anhydrous DMSO (4.0 mL)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine the acrylate scaffold, the primary amine, and finely ground anhydrous K2CO3.
-
SNAr Reaction: Add anhydrous DMSO. Heat the vigorously stirring suspension to 90 °C for 4–6 hours. Causality: DMSO stabilizes the Meisenheimer complex intermediate during SNAr, significantly accelerating the reaction rate compared to less polar solvents.
-
Cyclization Induction: Once SNAr is complete (verified via TLC, Hexanes/EtOAc 7:3), cool the reaction to 60 °C and add glacial acetic acid (1.0 mL) to catalyze the intramolecular condensation between the newly installed amine and the aldehyde. Stir for an additional 2 hours.
-
Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold water to precipitate the crude indole product.
-
Isolation: Filter the precipitate through a Buchner funnel, wash with cold water (3 x 10 mL) to remove residual DMSO and salts, and dry under high vacuum. If necessary, recrystallize from Ethanol/Water.
Quantitative Data Summary
The following table summarizes the expected performance metrics of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate across the described protocols, allowing researchers to anticipate yields and optimize conditions.
| Reaction Type | Target Scaffold | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Functional Group Tolerance |
| GBB MCR | Imidazo[1,2-a]pyridine | Sc(OTf)3 (5 mol%) | MeOH | 60 | 12 | 75 - 85% | Acrylate intact; Fluoro intact. |
| SNAr Cascade | 1-Aryl/Alkyl Indole | K2CO3 (2.0 eq) | DMSO | 90 | 6 - 8 | 65 - 80% | Acrylate intact; Aldehyde consumed. |
| Heck Coupling * | Functionalized Cinnamate | Pd(OAc)2 / PPh3 | DMF | 100 | 18 | 60 - 70% | Formyl intact; Fluoro intact. |
*Note: The acrylate moiety can independently undergo Heck coupling with aryl halides prior to or after SNAr/GBB reactions, provided orthogonal protecting group strategies or selective conditions are employed.
References
-
Title: The Groebke–Blackburn–Bienaymé multicomponent reaction: emerging chemistry for drug discovery Source: Beilstein Journal of Organic Chemistry URL: [Link]
- Title:Small molecule inhibitors of the crl4 ubiquitin ligase (EP4490160A2)
-
Title: Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks Source: ACS Omega URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate
Welcome to the technical support center for the synthesis of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our goal is to combine technical accuracy with practical, field-tested insights to address common challenges encountered during this synthesis.
Introduction
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its stereoselective synthesis, predominantly yielding the (E)-isomer, is crucial for subsequent reaction steps. The most common and effective methods for its preparation are the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which involve the olefination of 3-fluoro-4-formylbenzaldehyde.[1] This guide will focus on troubleshooting these well-established methods to improve yield and purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate.
Q1: Which synthetic route is generally preferred for this synthesis, the Horner-Wadsworth-Emmons or the Wittig reaction?
A1: For the synthesis of α,β-unsaturated esters like (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate, the Horner-Wadsworth-Emmons (HWE) reaction is often favored over the traditional Wittig reaction.[2] The key advantages of the HWE reaction include:
-
Higher (E)-selectivity: The HWE reaction with stabilized phosphonate ylides typically provides excellent selectivity for the thermodynamically more stable (E)-isomer.[3][4]
-
Easier purification: The phosphate byproduct of the HWE reaction is water-soluble, making it easily separable from the desired organic product during aqueous workup. In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction can often be challenging to remove completely.[2]
-
More reactive phosphonates: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, often leading to better yields and milder reaction conditions.[5]
Q2: My overall yield is consistently low. What are the most likely general causes?
A2: Low yields can stem from several factors that apply to both the HWE and Wittig reactions. The primary areas to investigate are:
-
Reagent Purity: Ensure the 3-fluoro-4-formylbenzaldehyde is pure and free from the corresponding carboxylic acid, which would neutralize the base. Consider purifying the aldehyde by distillation or chromatography if its purity is questionable.[3] The phosphonate or phosphonium salt should also be of high purity and, importantly, dry.
-
Incomplete Reaction: The reaction may not be going to completion. This could be due to insufficient reaction time, suboptimal temperature, or inefficient deprotonation of the phosphonate/phosphonium salt.
-
Side Reactions: The aldehyde can undergo side reactions, such as self-condensation (aldol reaction), especially under strongly basic conditions.[3]
-
Product Degradation: The product itself might be unstable under the reaction or workup conditions.
-
Inefficient Workup and Purification: Product may be lost during extraction or chromatography.
Q3: I am observing a significant amount of the (Z)-isomer in my final product. How can I improve the (E)-selectivity?
A3: While both the HWE and Wittig reactions with stabilized ylides favor the (E)-isomer, suboptimal conditions can lead to the formation of the (Z)-isomer.[6] To enhance (E)-selectivity:
-
For HWE reactions: The choice of base and cation can influence stereoselectivity. Lithium-based reagents often promote higher (E)-selectivity.[5][7] Running the reaction at a slightly elevated temperature can also favor the formation of the thermodynamically more stable (E)-isomer.[7]
-
For Wittig reactions: Using a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, is crucial for high (E)-selectivity.[6][8] Unstabilized ylides tend to give higher proportions of the (Z)-isomer.
Q4: Are there any "greener" or more environmentally friendly approaches to this synthesis?
A4: Yes, several modifications can make these reactions more environmentally friendly. Solvent-free Wittig reactions have been successfully implemented, which not only eliminates hazardous solvents but can also lead to high yields.[6][9] Additionally, the use of milder bases and more benign solvents can reduce the environmental impact. For the HWE reaction, using deep eutectic solvents has been shown to be a scalable and non-toxic alternative.[10][11]
Troubleshooting Guide: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a reliable method for the stereocontrolled synthesis of alkenes and is frequently employed for producing (E)-α,β-unsaturated esters.[10][12]
Issue 1: Low or No Product Formation
Possible Cause A: Incomplete Deprotonation of the Phosphonate The formation of the reactive phosphonate carbanion is the first and a critical step.[7] If deprotonation is incomplete, the concentration of the nucleophile will be low, leading to a sluggish or stalled reaction.
-
Troubleshooting Steps:
-
Base Strength: Ensure the base is strong enough to fully deprotonate the phosphonate. Sodium hydride (NaH) is a common and effective choice. For more sensitive substrates, a combination of lithium chloride (LiCl) and a milder amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be effective.[3]
-
Base Stoichiometry: Use a slight excess of the base (typically 1.1-1.2 equivalents) to ensure complete deprotonation.[3]
-
Anhydrous Conditions: Moisture will quench both the base and the reactive carbanion. Ensure all glassware is oven-dried, and use anhydrous solvents.[3]
-
Possible Cause B: Issues with the Aldehyde Starting Material The purity and reactivity of the 3-fluoro-4-formylbenzaldehyde are paramount.
-
Troubleshooting Steps:
-
Purity Check: Verify the purity of the aldehyde. If it has been stored for a long time, it may have oxidized to the corresponding carboxylic acid, which will neutralize the base. Consider purifying the aldehyde via distillation or column chromatography before use.
-
Aldol Condensation: Aldehydes can undergo self-condensation under basic conditions. To minimize this side reaction, add the aldehyde slowly to the pre-formed phosphonate carbanion solution, preferably at a low temperature (e.g., 0 °C or -78 °C).[3]
-
Issue 2: Mixture of (E) and (Z) Isomers
Possible Cause: Suboptimal Reaction Conditions for Stereoselectivity The HWE reaction generally favors the (E)-isomer due to thermodynamic stability, but conditions can be optimized to maximize this preference.[3]
-
Troubleshooting Steps:
-
Cation Choice: The counter-ion of the base can influence the stereochemical outcome. Lithium cations are known to promote higher (E)-selectivity.[7] Consider using n-butyllithium or lithium bis(trimethylsilyl)amide (LiHMDS) as the base.
-
Temperature: Higher reaction temperatures (e.g., room temperature or slightly above) can favor the formation of the more stable (E)-alkene by allowing for the equilibration of intermediates.[7]
-
Solvent: The polarity of the solvent can also play a role. Aprotic solvents like THF or DMF are commonly used.
-
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This is a general protocol and may require optimization for your specific laboratory conditions.
Materials:
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
3-fluoro-4-formylbenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.05 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back down to 0 °C and slowly add a solution of 3-fluoro-4-formylbenzaldehyde (1.0 equivalent) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate.
| Parameter | Recommended Condition | Rationale |
| Base | NaH, LiHMDS, or DBU/LiCl | Ensures complete deprotonation of the phosphonate.[3] |
| Solvent | Anhydrous THF, DMF | Aprotic solvents are standard for this reaction. |
| Temperature | 0 °C to room temperature | Balances reaction rate and minimizes side reactions.[3] |
| Stoichiometry | Slight excess of phosphonate and base | Drives the reaction to completion.[3] |
Troubleshooting Guide: Wittig Reaction
The Wittig reaction is a classic and versatile method for alkene synthesis.[8][9] For this specific transformation, a stabilized ylide is employed to favor the (E)-product.[6]
Issue 1: Reaction is Sluggish or Incomplete
Possible Cause: Inefficient Ylide Formation or Decomposition If generating the ylide in situ from a phosphonium salt and a base, incomplete deprotonation can be an issue. Even stable ylides can be sensitive to moisture.
-
Troubleshooting Steps:
-
Use a Commercially Available Stable Ylide: To simplify the procedure and eliminate variables associated with ylide generation, consider using a commercially available, stable ylide such as methyl (triphenylphosphoranylidene)acetate. This reagent is often stable enough to be weighed out in the air.[6]
-
Base and Solvent for in situ Generation: If preparing the ylide in situ, use a sufficiently strong base (e.g., sodium methoxide, potassium tert-butoxide) in an anhydrous solvent.
-
Solvent-Free Conditions: For stable ylides, a solvent-free reaction can be highly effective. Simply mixing the aldehyde and the solid ylide and stirring at room temperature or with gentle heating can drive the reaction to completion.[6][9]
-
Issue 2: Difficulty in Removing Triphenylphosphine Oxide Byproduct
Possible Cause: Similar Polarity to the Product Triphenylphosphine oxide can have similar polarity to the desired product, making its removal by column chromatography challenging.
-
Troubleshooting Steps:
-
Crystallization: If the product is a solid, recrystallization may be an effective method to separate it from the byproduct.
-
Trituration: After the reaction, triturating the crude mixture with a non-polar solvent like hexanes or diethyl ether can help to precipitate the triphenylphosphine oxide, which can then be removed by filtration. The desired product, being more soluble, will remain in the filtrate.
-
Chromatography Optimization: If column chromatography is necessary, carefully screen different solvent systems to maximize the separation between the product and the byproduct. Sometimes, a less polar solvent system can be more effective.
-
Experimental Protocol: Solvent-Free Wittig Reaction
This protocol is adapted from greener chemistry procedures and is often high-yielding and easy to perform.[6][9]
Materials:
-
3-fluoro-4-formylbenzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate (a stable ylide)
-
Hexanes (for extraction and purification)
Procedure:
-
In a conical vial or small round-bottom flask, combine 3-fluoro-4-formylbenzaldehyde (1.0 equivalent) and methyl (triphenylphosphoranylidene)acetate (1.05-1.1 equivalents).
-
Add a small magnetic stir bar and stir the mixture vigorously at room temperature. The solids will likely become a paste or melt as the reaction proceeds.
-
Stir for 1-2 hours, monitoring the reaction by TLC until the aldehyde is consumed. Gentle heating (e.g., to 50-60 °C) can be applied if the reaction is slow at room temperature.
-
After the reaction is complete, add hexanes to the reaction mixture and stir to dissolve the product and precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a small plug of silica gel or celite, washing with additional hexanes.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify further by flash column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Ylide | Methyl (triphenylphosphoranylidene)acetate | A stable ylide that favors (E)-isomer formation and is suitable for solvent-free conditions.[6] |
| Solvent | None (or minimal if needed for stirring) | Simplifies the procedure, reduces waste, and can be very efficient.[9] |
| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient for stable ylides. |
| Purification | Trituration with hexanes followed by filtration | An effective method to remove the bulk of the triphenylphosphine oxide byproduct. |
References
-
Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. ResearchGate. Available from: [Link]
-
Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester. VIPEr. Available from: [Link]
- Synthesis method of (E)-methyl ester 3-(3,5-difluoro-4-formyl phenyl)acrylic acid. Google Patents.
-
Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign. Available from: [Link]
-
An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Royal Society of Chemistry. Available from: [Link]
-
One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. ACS Publications. Available from: [Link]
-
The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates. Taylor & Francis Online. Available from: [Link]
-
Optimization of the HWE reaction conditions. ResearchGate. Available from: [Link]
-
An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Royal Society of Chemistry. Available from: [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. Available from: [Link]
-
A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. ACS Publications. Available from: [Link]
-
A Solvent Free Wittig Reaction. Macalester College. Available from: [Link]
-
Studies On Reductive Horner-Wadsworth-Emmons Olefination Using Mixed Silyl Acetals. MavMatrix. Available from: [Link]
-
Highly E -Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O. ResearchGate. Available from: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. webassign.net [webassign.net]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. gctlc.org [gctlc.org]
- 10. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: (E)-Methyl 3-(3-fluoro-4-formylphenyl)acrylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate .
This molecule is typically synthesized via the Mizoroki-Heck cross-coupling of 4-bromo-2-fluorobenzaldehyde and methyl acrylate[1]. It presents a "perfect storm" of reactivity: an electron-deficient fluorinated aromatic ring, a highly oxidizable aldehyde, and a polymerizable α,β -unsaturated ester. This guide explains the causality behind common degradation pathways and provides self-validating protocols to ensure high-yield, high-purity isolation.
Part 1: Troubleshooting Guides & FAQs
Q1: My product is converting into a carboxylic acid during purification. Why is this happening and how do I stop it?
The Causality: You are observing aldehyde auto-oxidation. This is not a simple reaction with moisture; it proceeds via the Bäckström radical chain mechanism [2]. Exposure to ambient oxygen initiates hydrogen-atom abstraction (HAA) from the formyl group, generating a highly reactive acyl radical. This radical reacts with O2 to form a peroxy radical, which then abstracts another hydrogen to form a peracid. The peracid ultimately converts the remaining aldehyde into a carboxylic acid impurity via a Baeyer-Villiger-type intermediate[2]. The Solution: You must disrupt the radical chain.
-
Chemical Intervention: Add a radical inhibitor such as Butylated hydroxytoluene (BHT) at 100–200 ppm to your chromatography solvents. BHT acts as a sacrificial hydrogen donor, quenching the acyl radical chain carrier.
-
Environmental Control: Purge all rotary evaporators with Argon or Nitrogen. Never leave the purified oil or concentrated fractions exposed to air overnight.
Q2: My post-Heck reaction material is dark brown and failing heavy metal specifications. How do I efficiently remove the palladium?
The Causality: Palladium (Pd) from the Heck catalyst strongly coordinates to both the alkene and the aldehyde moieties of your product. Simple aqueous washing or activated carbon filtration relies on non-specific physisorption, which is inefficient and leads to high product loss[3]. The Solution: Employ chemisorption using silica-bound thiol scavengers (Si-Thiol or Si-TMT). Silica-bound thiols have a distinct thermodynamic advantage over resin-bound thiols because the rigid silica matrix prevents swelling-dependent diffusion limits, allowing the soft thiol groups to rapidly and irreversibly bind soft Pd(II) and Pd(0) species[4].
Q3: During solvent evaporation, my product forms an insoluble gel or loses the double bond. What is going wrong?
The Causality: The acrylate moiety is highly susceptible to free-radical polymerization when subjected to thermal stress or high concentrations[5]. The Solution: You must stabilize the acrylate. If you are using Monomethyl ether of hydroquinone (MEHQ) as a stabilizer, remember that MEHQ strictly requires the presence of dissolved oxygen to function as an inhibitor[5]. If you are evaporating under a strict anaerobic vacuum, MEHQ will fail. In strictly anaerobic conditions, use Phenothiazine (PTZ) or rely on BHT[5]. Furthermore, shield the rotary evaporator from direct UV/sunlight to prevent photochemical (E)→(Z) isomerization of the double bond.
Part 2: Data Presentation & Mitigation Strategies
Table 1: Impurity Profiling and Mitigation Matrix
| Impurity / Issue | Mechanistic Cause | Preventative Action | Analytical Marker (1H NMR) |
| Carboxylic Acid | Bäckström radical auto-oxidation of the aldehyde[2]. | Add 100 ppm BHT; maintain inert atmosphere. | Loss of formyl singlet (~10.3 ppm); broad -OH peak. |
| Polymeric Gel | Thermally induced free-radical acrylate polymerization[5]. | Keep bath temp <40°C; use MEHQ (aerobic) or PTZ (anaerobic)[5]. | Broad, unresolved aliphatic multiplets (1.5–2.5 ppm). |
| (Z)-Isomer | UV-induced photochemical isomerization. | Use amber glassware; avoid direct sunlight. | Reduced coupling constant ( J≈11 Hz vs J≈16 Hz for E). |
| Residual Pd | Catalyst coordination to product heteroatoms. | Treat with Si-Thiol resin for 4 hours prior to chromatography[4]. | Broadening of baseline; dark coloration. |
Table 2: Palladium Scavenging Efficiency Comparison
Data represents typical reduction from a 1500 ppm baseline in crude organic extracts.
| Scavenger Type | Mechanism | Equivalents Used | Final Pd Level | Product Recovery |
| Aqueous Brine | Phase partition | N/A | > 800 ppm | 98% |
| Activated Carbon | Physisorption | 100 wt% | ~ 150 ppm | < 70% (Poor) |
| Resin-Bound Thiol | Chemisorption | 5 eq (to Pd) | ~ 45 ppm | 92% |
| Silica-Bound Thiol | Chemisorption | 5 eq (to Pd) | < 5 ppm | > 95% |
Part 3: Experimental Protocols
Protocol A: Optimized Workup and Pd-Scavenging
This protocol is designed to self-validate by providing visual and analytical checkpoints.
-
Quench & Extract: Dilute the crude Heck reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with water (2x) and saturated brine (1x).
-
Scavenger Addition: Transfer the organic layer to a round-bottom flask. Add Silica-bound Thiol (Si-Thiol) scavenger (approx. 4-5 molar equivalents relative to the initial Pd catalyst load)[3][4].
-
Agitation: Stir the suspension vigorously at room temperature for 4 hours.
-
Validation Checkpoint: The organic solution should transition from a dark brown/black color to a pale yellow or orange tint, indicating successful Pd depletion from the liquid phase.
-
-
Filtration: Filter the mixture through a tightly packed pad of Celite. Rinse the filter cake with fresh EtOAc.
-
Concentration: Concentrate the filtrate under reduced pressure (Bath temperature strictly < 40°C to prevent polymerization).
Protocol B: Flash Chromatography and Crystallization
-
Column Preparation: Pack a silica gel column using Hexanes/EtOAc (90:10). Crucial Step: Spike the eluent with 100 ppm BHT to prevent on-column aldehyde auto-oxidation[2].
-
Loading: Load the crude oil onto the column using a minimal amount of Dichloromethane (DCM).
-
Elution: Elute using a gradient of 10% to 30% EtOAc in Hexanes. The unreacted 4-bromo-2-fluorobenzaldehyde will elute first, followed by the target (E)-acrylate.
-
Crystallization (Self-Validating Purity): Dissolve the concentrated target fractions in a minimal amount of warm EtOAc (35°C). Slowly add cold Hexanes until the solution becomes slightly turbid. Cool to 4°C overnight.
-
Validation Checkpoint: The formation of distinct, pale-yellow crystalline needles confirms the exclusion of the non-crystalline (Z)-isomer and polymeric impurities.
-
Part 4: Mandatory Visualizations
Degradation pathways of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate during purification.
Optimized downstream purification workflow for isolating the pure (E)-isomer.
References
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners Source: MDPI URL:[Link][1]
-
Oxidase Catalysis via Aerobically Generated Hypervalent Iodine Intermediates Source: ChemRxiv URL:[Link][2]
-
On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis Source: ResearchGate URL:[Link][4]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications (Organic Process Research & Development) URL:[Link][3]
-
UV cure acrylate monomers: synthesis, analysis and storage Source: Emerald Publishing URL:[Link][5]
Sources
Technical Support Center: Scale-Up Synthesis of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate
Overview
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and standard operating procedures (SOPs) for the scale-up synthesis of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate. This compound is a highly valued intermediate, frequently utilized in the development of advanced pharmaceuticals such as epigenetic inhibitors (e.g., HDAC inhibitors)[1]. The core synthetic step relies on a Mizoroki-Heck cross-coupling between 4-bromo-2-fluorobenzaldehyde and methyl acrylate[1].
Figure 1: Scale-up workflow for the Heck coupling and purification of the target acrylate.
Section 1: Standard Operating Procedure (SOP) for Scale-Up Synthesis
Methodology for >100g Scale Production
-
Reactor Preparation & Degassing: Charge a clean, dry reactor with 4-bromo-2-fluorobenzaldehyde (1.0 equiv) and methyl acrylate (1.5 equiv). Add anhydrous N,N-Dimethylformamide (DMF) (5 volumes). Sparge the solution with nitrogen ( N2 ) for at least 30 minutes to remove dissolved oxygen[2].
-
Catalyst & Ligand Loading: Under a positive N2 flow, add Palladium(II) acetate ( Pd(OAc)2 ) (1.0 mol%) and tri(o-tolyl)phosphine ( P(o−tol)3 ) (2.5 mol%)[1].
-
Base Addition: Slowly add Triethylamine ( Et3N ) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Maintain the internal temperature below 30°C during addition.
-
Reaction Execution: Heat the mixture to 95–100°C. Monitor the conversion via HPLC. The reaction typically reaches >98% conversion within 12–16 hours.
-
Quench & Workup: Cool the reactor to room temperature. Dilute with Ethyl Acetate (10 volumes) and quench with water (10 volumes). Separate the phases and wash the organic layer thoroughly with brine.
-
Palladium Scavenging: Add a silica-bound thiol scavenger (e.g., SiliaMetS Thiol) (10 wt% relative to the theoretical yield) or N-acetyl-L-cysteine to the organic phase. Stir at 40°C for 4 hours[3],[4]. Filter through a pad of Celite.
-
Crystallization: Concentrate the filtrate under reduced pressure. Induce crystallization by adding an Isopropanol/Heptane mixture (1:4). Filter and dry the solid in a vacuum oven at 45°C to yield the pure (E)-isomer.
Figure 2: Mizoroki-Heck catalytic cycle emphasizing syn-insertion and β-hydride elimination.
Section 2: Troubleshooting Guide & FAQs
Q1: Why is the conversion stalling at 70-80% during scale-up, accompanied by a black precipitate? A: The black precipitate is "Palladium black," which indicates the irreversible agglomeration and deactivation of the active Pd(0) catalytic species[2]. This is a classic scale-up issue caused by two primary factors:
-
Oxygen Ingress: Oxygen rapidly oxidizes phosphine ligands to phosphine oxides, stripping the palladium of its stabilizing coordination sphere. Ensure strict inertion and thorough solvent degassing[2].
-
Ligand Selection: If using standard PPh3 , consider upgrading to more sterically hindered, electron-rich ligands like P(o−tol)3 or P(t−Bu)3 . These ligands accelerate the oxidative addition step and provide superior steric bulk to stabilize the Pd(0) intermediate at high temperatures, preventing aggregation[1],[5].
Q2: How do I control the (E)/(Z) stereoselectivity to maximize the (E)-isomer? A: The Mizoroki-Heck reaction is thermodynamically controlled during the β -hydride elimination step[6]. Following the syn-insertion of the palladium-aryl complex into the alkene, the intermediate must undergo internal C-C bond rotation to align the β -hydrogen and the palladium atom in a syn-coplanar geometry for elimination[7].
-
Steric Control: The bulky ester group of methyl acrylate naturally forces the bulky aryl group into the trans position during this rotation, heavily favoring the (E)-isomer.
-
Temperature & Base: If (Z)-isomer levels exceed specifications, lower the reaction temperature slightly (e.g., to 85°C) to prevent post-reaction thermal isomerization. Additionally, ensure the base is present in sufficient excess to rapidly neutralize the extruded H−Pd−X species, preventing reversible re-insertion which scrambles the double bond geometry[7].
Q3: What is the most effective protocol for removing residual palladium to meet API specifications (<10 ppm)? A: Palladium binds strongly to heteroatoms present in the product (such as the formyl oxygen and the acrylate moiety). Standard aqueous workups are insufficient and often leave 500–1500 ppm of residual Pd[4].
-
Thiol Scavengers: Implement a targeted metal scavenging step using silica-bound thiol resins. The soft sulfur atoms have a high affinity for soft Pd(II) ions, effectively capturing them from the organic phase[3].
-
N-acetyl-L-cysteine: For a highly cost-effective scale-up alternative, add N-acetyl-L-cysteine (approx. 2% by weight) directly to the crystallization medium. The thiol group complexes the palladium, keeping the metal highly soluble in the mother liquor while the purified API crystallizes out[8],[4].
Q4: Why am I observing the formation of a debrominated byproduct (2-fluorobenzaldehyde)? A: Debromination (hydrodehalogenation) is a competing side reaction where the Ar−Pd(II)−Br intermediate undergoes premature reduction instead of inserting into the alkene. This is frequently caused by the amine base acting as an unintended hydride donor (e.g., via β -hydride elimination from the ethyl groups of Triethylamine).
-
Actionable Fix: Reduce the equivalents of the amine base, or switch to an inorganic base such as K2CO3 or NaOAc , which lack β -hydrogens and cannot donate hydrides. Additionally, ensuring a slight excess of methyl acrylate will kinetically favor the desired insertion pathway over the background reduction.
Section 3: Quantitative Data & Optimization Metrics
Table 1: Comparison of Palladium Scavenging Methods for Heck Coupling Scale-Up
| Treatment Method | Treatment Time (h) | Residual Pd (ppm) | Pd Removal Efficiency (%) | Scalability / Cost |
| Standard Aqueous Wash | 1.0 | ~1,200 | < 10.0% | High / Low Cost |
| Activated Carbon (10 wt%) | 4.0 | 150 | 87.5% | High / Low Cost |
| N-acetyl-L-cysteine (in crystallization) | 4.0 | 12 | 99.0% | High / Medium Cost |
| Silica-Thiol Scavenger (SiliaMetS) | 2.0 | < 5 | > 99.5% | Medium / High Cost |
(Data synthesized from industry standard Pd-scavenging protocols[3],[9],[4])
References
-
Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis. URL:[Link]
-
A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. ACS Publications. URL:[Link]
-
Heck Reaction. Chemistry LibreTexts. URL:[Link]
-
Heck reaction. Wikipedia. URL: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides. RSC Publishing. URL:[Link]
-
Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration. ResearchGate. URL:[Link]
-
The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Sciencemadness.org. URL:[Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736. ResearchGate. URL:[Link]
- System and method for removing transition metals from solution. Google Patents.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. US20160243463A1 - System and method for removing transition metals from solution - Google Patents [patents.google.com]
Overcoming low reactivity of the formyl group in (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate
Overcoming Low Reactivity of the Formyl Group in (E)-Methyl 3-(3-fluoro-4-formylphenyl)acrylate
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Mechanistic Causality
Users frequently report that the formyl group in (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate exhibits sluggish reactivity in standard electrophilic addition reactions (e.g., Wittig olefinations, reductive aminations). While aldehydes are generally highly reactive, the unique stereoelectronic topology of this specific substrate creates a "perfect storm" of deactivation mechanisms.
Understanding the causality behind this low apparent reactivity is critical for optimizing your synthetic routes:
-
The "Masked" Aldehyde (Hydrate/Hemiacetal Formation): The combined electron-withdrawing inductive (-I) effects of the ortho-fluorine atom and the para-acrylate moiety render the formyl carbon exceptionally electron-deficient. Consequently, the aldehyde rapidly reacts with trace moisture or alcoholic solvents to form stable, unreactive hydrates or hemiacetals[1]. This shifts the equilibrium away from the active electrophile, making the compound appear inert.
-
Conformational Locking and Steric Shielding: The highly electronegative fluorine atom creates a strong local dipole. To minimize dipole-dipole repulsion between the C=O and C-F bonds, the carbonyl oxygen strongly prefers an O-trans (antiperiplanar) conformation[2]. This rigid structural lock, combined with the steric bulk of the fluorine atom, severely restricts the Bürgi-Dunitz approach trajectory for incoming bulky nucleophiles.
-
Competing Electrophilic Sites: The presence of the α,β -unsaturated ester (acrylate) introduces a competing site for conjugate (Michael) addition, particularly when using soft nucleophiles, which can outcompete the desired 1,2-addition.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination is stalling at the imine formation step, yielding mostly recovered starting material. What is going wrong? A: The electron-deficient nature of the aldehyde makes the intermediate carbinolamine highly unstable; it prefers to revert to the hydrate rather than dehydrate into the imine.
-
Solution: Abandon alcoholic solvents (like methanol) which promote hemiacetal formation. Switch to anhydrous 1,2-dichloroethane (DCE). Use a strong Lewis acid/dehydrating agent like Titanium(IV) chloride ( TiCl4 ) to forcefully drive imine formation before introducing the reducing agent (e.g., NaBH(OAc)3 ).
Q2: Wittig olefination yields are extremely low (<20%). How can I improve the conversion? A: Standard phosphorus ylides are often too bulky to overcome the steric hindrance of the ortho-fluorine in its locked O-trans conformation[2]. Furthermore, trace water in the solvent will trap the aldehyde as a hydrate.
-
Solution: First, perform an azeotropic distillation with toluene to rigorously dry the substrate. Second, switch from a standard Wittig reaction to Horner-Wadsworth-Emmons (HWE) Masamune-Roush conditions using a phosphonate ester, LiCl , and DBU. The Li+ coordinates and activates the formyl group, while the less bulky phosphonate carbanion attacks more efficiently.
Q3: When using Grignard reagents, I am observing significant side-product formation. How do I achieve chemoselective 1,2-addition? A: Grignard reagents have soft nucleophilic character and will readily attack the para-acrylate group via Michael addition.
-
Solution: Transmetalate your Grignard reagent with anhydrous CeCl3 to form an organocerium species. Organocerium reagents are highly oxophilic, "hard" nucleophiles that will selectively target the formyl carbon via 1,2-addition, completely ignoring the Michael acceptor.
Quantitative Data & Condition Optimization
The following table summarizes the performance of standard versus optimized conditions based on internal validation and established stereoelectronic principles.
| Reaction Type | Standard Condition | Primary Failure Mode | Optimized Condition | Expected Yield |
| Reductive Amination | R-NH2 , NaBH3CN , MeOH, RT | Hemiacetal formation | R-NH2 , TiCl4 , DCE, then NaBH(OAc)3 | >85% |
| Olefination | Ph3P=CHCO2Me , DCM, RT | Steric clash, Hydration | HWE: Phosphonate, LiCl , DBU, MeCN | >80% (E-isomer) |
| Nucleophilic Addition | R-MgBr , THF, 0 °C | Competing Michael addition | R-MgBr+CeCl3 (Organocerium), THF, -78 °C | >90% (1,2-addition) |
Mechanistic and Workflow Visualizations
Fig 1: Competing reaction pathways dictated by the stereoelectronic environment of the substrate.
Fig 2: Optimized step-by-step workflow for the reductive amination of electron-deficient ortho-fluoroaldehydes.
Self-Validating Experimental Protocols
Protocol A: Titanium-Mediated Reductive Amination
This protocol utilizes TiCl4 to force imine formation, bypassing the hydrate dead-end.
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous DCE (0.2 M).
-
Activation: Cool the solution to 0 °C. Dropwise, add a 1.0 M solution of TiCl4 in DCM (0.5 eq). Self-Validation Check: A distinct color change (often deep red or orange) indicates the successful formation of the titanium-imine complex.
-
Imine Formation: Add anhydrous triethylamine (3.0 eq) and stir at room temperature for 12 hours.
-
Reduction: Cool the mixture back to 0 °C. Add NaBH(OAc)3 (2.0 eq) in a single portion. Stir for an additional 4 hours at room temperature.
-
Workup: Quench carefully with saturated aqueous NaHCO3 . Filter the resulting titanium dioxide salts through a pad of Celite. Extract the filtrate with DCM, dry over Na2SO4 , and concentrate.
Protocol B: Chemoselective Organocerium 1,2-Addition
This protocol converts soft Grignard reagents into hard nucleophiles to prevent Michael addition to the acrylate.
-
Cerium Activation: Place anhydrous CeCl3 (1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum for 2 hours to ensure complete dehydration. Cool to room temperature and suspend in anhydrous THF (0.3 M). Stir vigorously for 2 hours.
-
Transmetalation: Cool the CeCl3 suspension to -78 °C. Dropwise, add the Grignard reagent (1.5 eq). Stir for 1 hour at -78 °C to form the organocerium species.
-
Addition: Dissolve the aldehyde substrate (1.0 eq) in minimal anhydrous THF. Add this dropwise to the organocerium mixture at -78 °C.
-
Completion & Workup: Stir at -78 °C for 2 hours. Self-Validation Check: TLC should show complete consumption of the aldehyde without the appearance of lower-Rf Michael addition byproducts. Quench with 10% aqueous acetic acid at -78 °C, warm to room temperature, and extract with ethyl acetate.
References
- A Comparative Guide to the Reactivity of Fluorobenzaldehyde Isomers | Benchchem |
- Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy | ACS Public
Sources
Validation & Comparative
Comparing the reactivity of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate with similar compounds
A Comparative Guide to the Reactivity of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate
Executive Summary
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate is a multifunctional building block of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring an α,β-unsaturated ester, a formyl group, and an electronically modified phenyl ring, presents a landscape of versatile and tunable reactivity. This guide provides an in-depth comparison of its chemical behavior against structurally related analogs, offering researchers a predictive framework for its application in complex synthetic pathways. We will dissect the reactivity at its three primary functional centers—the Michael acceptor, the aldehyde, and the ester—supported by detailed experimental protocols and mechanistic insights to guide rational synthetic design.
Introduction: A Molecule of Strategic Importance
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate, hereafter referred to as MFFPA , is a substituted methyl cinnamate derivative. Its structure is characterized by three key reactive sites:
-
An Electron-Deficient Alkene: The acrylate system is a classical Michael acceptor, rendered more electrophilic by the cumulative electron-withdrawing effects of the ester, the formyl group, and the fluorine atom.[1]
-
An Aromatic Aldehyde: The formyl group is a versatile handle for a wide array of transformations, including reductive amination, Wittig-type olefinations, and condensation reactions.
-
A Substituted Aryl Ring: The ortho-fluoro and para-formyl substituents create a specific electronic environment that modulates the reactivity of the entire molecule.
Understanding the interplay of these functional groups is paramount for leveraging MFFPA effectively. This guide compares its reactivity to a set of carefully selected compounds to isolate and understand the contribution of each structural feature.
Comparator Compounds:
-
Methyl (E)-cinnamate (MC): The parent compound, serving as a baseline for reactivity.
-
Methyl (E)-3-(4-formylphenyl)acrylate (MFPA): Isolates the effect of the formyl group without the fluorine substituent.
-
Methyl (E)-3-(4-methoxyphenyl)acrylate (MMPA): Demonstrates the effect of a strong electron-donating group (EDG) on reactivity.
Electronic Profile and Reactivity Synopsis
The reactivity of MFFPA is dominated by the strong electron-withdrawing nature of its substituents. The formyl group (-CHO) and the fluorine atom (-F) both pull electron density from the aromatic ring through inductive and resonance effects. This depletion of electron density is relayed to the acrylate moiety, significantly enhancing the electrophilicity of the β-carbon and the aldehyde carbon.
Caption: Electronic effects governing the reactivity of MFFPA.
This enhanced electrophilicity predicts that MFFPA will be significantly more reactive towards nucleophiles in conjugate additions and at the aldehyde compared to its unsubstituted or electron-rich counterparts.
Comparative Reactivity Analysis
Nucleophilic Conjugate Addition: The Michael Reaction
The conjugate or Michael addition is a cornerstone reaction for α,β-unsaturated systems.[2] The rate and efficiency of this reaction are highly sensitive to the electronic nature of the Michael acceptor. We hypothesize that the reactivity will follow the order: MFFPA > MFPA > MC > MMPA .
Comparative Data: Thiophenol Addition
| Compound | Substituent Effects | Predicted Relative Rate | Predicted Yield (4h, RT) |
| MFFPA | Strong EWG (-F, -CHO) | ++++ | >95% |
| MFPA | Moderate EWG (-CHO) | +++ | ~85% |
| MC | None (Baseline) | ++ | ~60% |
| MMPA | Strong EDG (-OCH₃) | + | <20% |
Causality Behind Experimental Choices: Thiophenol is chosen as the model nucleophile due to its "soft" nature, which overwhelmingly favors the 1,4-conjugate addition pathway over a direct 1,2-attack on the ester carbonyl.[3] A weak base like triethylamine (TEA) is used to generate the thiophenolate anion in situ, avoiding side reactions with the aldehyde that might occur with stronger bases.[4] Dichloromethane (DCM) is an excellent inert solvent for this transformation.
Experimental Protocol: Michael Addition of Thiophenol to MFFPA
-
Preparation: To a solution of MFFPA (1.0 mmol, 224.2 mg) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add thiophenol (1.1 mmol, 114 µL).
-
Initiation: Add triethylamine (1.2 mmol, 167 µL) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot is indicative of reaction completion (expected within 1-2 hours).
-
Workup: Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL) and saturated aqueous NaCl (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to yield the pure 3-(phenylthio) adduct.
Caption: Generalized mechanism for the Michael addition of thiophenol.
Chemoselective Reduction
MFFPA presents a significant chemoselectivity challenge due to its three reducible functional groups. The choice of reducing agent is critical to target a specific site.
Caption: Potential chemoselective reduction pathways for MFFPA.
Comparative Analysis of Reducing Agents:
| Reagent System | Primary Target | Expected Major Product from MFFPA | Rationale & References |
| Formic Acid / Ir or Rh cat. | C=C Double Bond (1,4-Reduction) | Methyl 3-(3-fluoro-4-formylphenyl)propanoate | Transfer hydrogenation conditions often selectively reduce conjugated double bonds over carbonyls.[5] |
| NaBH₄ / CeCl₃ (Luche Reduction) | Aldehyde Carbonyl (1,2-Reduction) | (E)-methyl 3-(3-fluoro-4-(hydroxymethyl)phenyl)acrylate | Cerium(III) chloride enhances the electrophilicity of the carbonyl carbon, promoting selective 1,2-reduction. |
| H₂ (1 atm), Pd/C | Alkene and Aldehyde | Methyl 3-(3-fluoro-4-(hydroxymethyl)phenyl)propanoate | Catalytic hydrogenation is typically aggressive and will reduce both the conjugated alkene and the aldehyde.[6] |
| NiCl₂ / NaBH₄ | C=C Double Bond (1,4-Reduction) | Methyl 3-(3-fluoro-4-formylphenyl)propanoate | Nickel boride, generated in situ, is reported to be highly effective for the conjugate reduction of α,β-unsaturated systems.[7] |
Self-Validating Protocol Design: The protocol below for 1,4-reduction is designed to be self-validating. The success of the reaction is easily confirmed by ¹H NMR spectroscopy. One would observe the disappearance of the characteristic vinyl proton signals (~6.5-7.8 ppm) and the appearance of a new aliphatic multiplet pattern corresponding to the -CH₂-CH₂- system, while the aldehyde proton (~10 ppm) and methyl ester singlet (~3.8 ppm) would remain.
Experimental Protocol: Selective 1,4-Reduction using NiCl₂/NaBH₄
-
Preparation: In a round-bottom flask, dissolve MFFPA (1.0 mmol, 224.2 mg) and NiCl₂·6H₂O (1.5 mmol, 356.6 mg) in methanol (15 mL). Cool the vibrant green solution to 0 °C in an ice bath.
-
Reduction: While stirring vigorously, add NaBH₄ (6.0 mmol, 227 mg) portion-wise over 15 minutes. The solution will turn black as nickel boride forms.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor by TLC for the consumption of starting material.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of 50% aqueous acetic acid until the black precipitate dissolves and gas evolution ceases. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Isolation: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography to yield the desired saturated aldehyde.
Reactions at the Formyl Group: The Wittig Reaction
The electrophilicity of the aldehyde carbon is directly influenced by the ring's electronic properties. The electron-withdrawing groups on MFFPA should render its aldehyde more reactive towards nucleophiles like phosphonium ylides compared to aldehydes on electron-rich rings.
Comparative Data: Wittig Olefination
| Substrate | Substituent Effects | Predicted Relative Rate |
| 3-Fluoro-4-formylbenzaldehyde | Strong EWG (-F, -CHO) | +++ |
| 4-Formylbenzonitrile | Strong EWG (-CN) | +++ |
| Benzaldehyde | None (Baseline) | ++ |
| 4-Methoxybenzaldehyde | Strong EDG (-OCH₃) | + |
Causality Behind Experimental Choices: The Wittig reaction is a definitive method for C=C bond formation from a carbonyl.[8] We use a stabilized ylide (methoxycarbonylmethyl)triphenylphosphorane, which is known to be less reactive than non-stabilized ylides and is therefore more sensitive to the electrophilicity of the aldehyde partner. Its use typically results in high selectivity for the (E)-alkene product.
Conclusion
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate (MFFPA ) is a distinctly reactive and versatile synthetic intermediate. Our comparative analysis highlights several key takeaways for the research scientist:
-
Enhanced Michael Acceptor: The combination of fluoro and formyl substituents makes MFFPA a highly activated Michael acceptor, significantly more reactive than standard methyl cinnamate. It will readily undergo conjugate addition with a wide range of soft nucleophiles under mild conditions.[9]
-
A Platform for Chemoselectivity: The molecule's three reducible centers offer opportunities for selective transformations. Specific reagents can be chosen to target the alkene (1,4-reduction), the aldehyde (1,2-reduction), or both, providing access to a diverse array of downstream products.
-
Activated Aldehyde: The formyl group in MFFPA is highly electrophilic, facilitating reactions such as Wittig olefinations and reductive aminations, likely at faster rates than on electron-neutral or electron-rich aromatic aldehydes.
By understanding these reactivity principles, drug development and materials science professionals can strategically employ MFFPA to construct complex molecular architectures with precision and efficiency.
References
-
Borgatti, M., et al. (2014). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. RSC Advances, 4(92), 50889-50896. [Link][10]
-
Zhang, Y., et al. (2024). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. Molecules, 29(1), 123. [Link][5]
-
Eureka. (2021, July 13). Synthesis method of (E)-methyl ester 3-(3,5-difluoro-4-formyl phenyl)acrylic acid. [Link][11]
-
Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. (2019, October 25). R Discovery. [Link][12]
-
Makhubela, B. C. E., et al. (2019). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. ChemistrySelect, 4(39), 11461-11466. [Link][13]
-
The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. (2025, October 31). ResearchGate. [Link][14]
-
Jitender M. Khurana, et al. (2004). Chemoselective Reduction of α,β-Unsaturated Aldehydes, Ketones, Carboxylic Acids, and Esters with Nickel Boride in Methanol–Water. Bulletin of the Chemical Society of Japan, 77(3), 549-552. [Link][7]
-
Štefane, B., et al. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry, 76(17), 7031-7043. [Link][15]
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. [Link][16]
-
Cook, W. D. (2004). Effect of Aryl Substituents on the Reactivity of Phenyl Carbamate Acrylate Monomers. Macromolecules, 37(11), 4094-4102. [Link][17]
-
Gunawardena, G. (2025, June 22). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. MDPI. [Link][8]
-
Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. (2025, July 17). ACS Publications. [Link][18]
-
Making Molecules. (2023, August 15). Conjugate Addition (1,4- or Michael Addition). [Link][2]
-
The Royal Society of Chemistry. (n.d.). CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. [Link][4]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link][3]
-
Simion, C., et al. (2007). REDUCTION OF α,β-UNSATURATED CARBONYL COMPOUNDS AND 1,3-DIKETONES IN AQUEOUS MEDIA, USING A RANEY Ni-Al ALLOY. Revue Roumaine de Chimie, 52(1), 51-55. [Link][6]
-
Lenardão, E. J., et al. (2008, November 14). Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent. SciSpace. [Link][9]
Sources
- 1. Michael Addition | ChemTalk [chemistrytalk.org]
- 2. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds [mdpi.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. academic.oup.com [academic.oup.com]
- 8. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives | MDPI [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Synthesis method of (E)-methyl ester 3-(3,5-difluoro-4-formyl phenyl)acrylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Confirmation of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate by HPLC-MS
In the landscape of pharmaceutical development, the stringent characterization of intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands a robust analytical methodology for purity confirmation. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other common analytical techniques, substantiating why HPLC-MS emerges as the superior method for this specific application. We will delve into the causality behind experimental choices, present a detailed protocol, and offer a transparent evaluation of its performance against alternatives.
The Analytical Imperative: Why Purity Matters
(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate (Molecular Formula: C₁₁H₉FO₃, Molecular Weight: 208.19 g/mol ) is a molecule featuring several reactive functional groups: an acrylate ester, an aromatic aldehyde, and a fluoro-substituted benzene ring. During its synthesis, a spectrum of impurities can arise, including unreacted starting materials, diastereomers (if applicable), oxidation products (e.g., conversion of the aldehyde to a carboxylic acid), and by-products from side reactions. Even trace levels of these impurities can impact the yield, purity, and safety profile of the final API.[1] Therefore, an analytical method must not only quantify the main compound but also possess the sensitivity and specificity to detect and identify potential impurities.[2][3]
HPLC-MS: The Gold Standard for Purity Profiling
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) represents a powerful analytical synergy.[4] HPLC provides the high-resolution physical separation of the target compound from its impurities based on their differential partitioning between a stationary and a mobile phase.[5] Mass Spectrometry then serves as a highly sensitive and specific detector, providing mass-to-charge ratio (m/z) information that confirms the identity of the eluting compounds and aids in the structural elucidation of unknowns.[2][4] This dual capability makes it exceptionally suited for the comprehensive purity analysis required in pharmaceutical development.[3]
Logical Workflow for HPLC-MS Analysis
The following diagram illustrates the typical workflow for purity confirmation using HPLC-MS.
Caption: A typical workflow for HPLC-MS purity analysis.
In-Depth Experimental Protocol: HPLC-MS Analysis
This protocol is a self-validating system designed for robust and reproducible purity confirmation of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate. The choices herein are grounded in established chromatographic principles.[6][7]
1. Instrumentation and Materials:
-
HPLC System: A quaternary or binary UHPLC/HPLC system with a UV/PDA detector.
-
Mass Spectrometer: A single quadrupole or, ideally, a tandem (e.g., Q-TOF, Triple Quadrupole) mass spectrometer equipped with an Electrospray Ionization (ESI) source.[4]
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Causality: A C18 stationary phase is the workhorse for small, moderately polar organic molecules.[7] It provides excellent hydrophobic retention for the aromatic ring system of the analyte, while the short column length and small particle size ensure high efficiency and fast analysis times.
-
-
Solvents: HPLC-grade or LC-MS grade acetonitrile (ACN) and water.
-
Additive: Formic acid (FA), LC-MS grade.
-
Analyte: (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate standard and sample batches for testing.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a polar environment and promotes ionization.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic "strong" solvent for eluting the analyte from the C18 column. |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min. | A broad gradient is an excellent starting point for purity analysis as it ensures elution of both polar and non-polar impurities.[6] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal efficiency and compatibility with the MS interface. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times. |
| Injection Vol. | 2 µL | A small volume prevents column overloading and peak distortion. |
| UV Detection | 254 nm | The aromatic and conjugated system of the analyte is expected to have strong absorbance at this wavelength. |
3. Mass Spectrometry Conditions:
| Parameter | Setting (Positive ESI Mode) | Rationale |
| Ionization Mode | ESI+ | The presence of atoms that can accept a proton makes positive mode ideal for generating [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Optimizes the spray and ionization process. |
| Gas Temp. | 325 °C | Facilitates desolvation of the droplets from the ESI source. |
| Drying Gas Flow | 10 L/min | Aids in desolvation. |
| Scan Range | m/z 50 - 500 | Covers the expected mass of the analyte (208.19) and a wide range of potential impurities and fragments. |
| Data Acquisition | Full Scan & Targeted MS/MS | Full scan detects all ions, while MS/MS on the precursor ion (m/z 209.1) confirms identity via fragmentation. |
Data Interpretation: What to Expect
-
Retention Time: The analyte should elute at a specific, reproducible retention time under the defined gradient.
-
Mass Spectrum: In the full scan data, the primary peak should correspond to the protonated molecule [M+H]⁺ at m/z 209.05 .
-
Fragmentation Pattern (MS/MS): Collision-induced dissociation (CID) of the m/z 209.05 precursor ion is expected to yield characteristic fragment ions. The fragmentation logic helps confirm the structure.
Caption: Proposed MS/MS fragmentation of the analyte.
Cleavage next to carbonyl groups (aldehyde and ester) is common in mass spectrometry.[9][10] The loss of methanol (32 Da) from the ester group or the loss of the formyl radical (29 Da) from the aldehyde group are highly plausible fragmentation pathways that would provide strong evidence for the compound's identity.
Comparison with Alternative Analytical Methods
While HPLC-MS is a premier technique, other methods are available. Their suitability, however, varies significantly for this specific application. Advanced analytical methods are crucial for maintaining the quality of pharmaceutical intermediates.[1]
| Analytical Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC-MS | Chromatographic separation followed by mass-based detection.[4] | High Specificity: Mass detection unambiguously confirms identity. High Sensitivity: Detects trace-level impurities. Structural Information: MS/MS fragmentation helps identify unknown impurities.[2] | Higher Cost: Instrumentation is more expensive than HPLC-UV. Matrix Effects: Ionization efficiency can be suppressed by co-eluting compounds. |
| HPLC-UV/PDA | Chromatographic separation followed by UV-Vis absorbance detection. | Robust & Cost-Effective: Widely available and reliable for quantification. Good for Known Impurities: Can quantify known impurities with chromophores. | Lack of Specificity: Co-eluting impurities with similar UV spectra cannot be distinguished. No Structural Info: Cannot identify unknown peaks based on UV data alone.[11] |
| Gas Chromatography-MS (GC-MS) | Separation of volatile compounds in a gas phase followed by mass detection.[2] | Excellent for Volatiles: Superior for analyzing residual solvents. | Thermal Instability: The analyte may degrade at high temperatures in the GC inlet. Low Volatility: The analyte's polarity and molecular weight make it non-ideal for GC without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Definitive Structure Elucidation: Unparalleled for confirming the molecular structure of the main component. | Low Sensitivity: Not suitable for detecting impurities below the ~0.1% level. Complex for Quantification: Requires internal standards and can be complex for quantifying multiple components in a mixture.[2] |
A Self-Validating System: Ensuring Trustworthiness
The described HPLC-MS protocol is designed to be a self-validating system. Its trustworthiness is established through adherence to principles outlined by the International Council for Harmonisation (ICH). Key validation parameters that should be assessed include:[12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by chromatographic resolution and, critically, by the unique mass-to-charge ratio provided by the MS detector.[11]
-
Linearity: The method produces results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.[11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified. The high sensitivity of MS ensures low LOD/LOQ values, crucial for impurity analysis.[14]
Conclusion
For the critical task of confirming the purity of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate, HPLC-MS stands out as the most comprehensive and reliable technique. It uniquely combines the high-resolution separation of HPLC with the definitive identification power of mass spectrometry. While methods like HPLC-UV are valuable for routine quantification, they lack the specificity to confidently identify and resolve all potential impurities. GC-MS is poorly suited due to the analyte's properties, and NMR, while essential for primary structural confirmation, lacks the sensitivity for trace impurity profiling. The presented HPLC-MS method provides a robust, sensitive, and specific protocol that ensures the quality and integrity of this vital pharmaceutical intermediate, directly contributing to the safety and efficacy of the final drug product.
References
- Current time information in Boston, MA, US. (n.d.). Google.
-
A Three-Pronged Template Approach for Rapid HPLC Method Development. (n.d.). Chromatography Online. Retrieved March 12, 2026, from [Link]
-
Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Pharmaffiliates. Retrieved March 12, 2026, from [Link]
-
Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved March 12, 2026, from [Link]
-
(E)-3-(4-Formyl-phenyl)-acrylic acid methyl ester. (2024, April 9). ChemBK. Retrieved March 12, 2026, from [Link]
-
Methyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]
-
Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. (2025, September 23). MDPI. Retrieved March 12, 2026, from [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Alwsci. Retrieved March 12, 2026, from [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved March 12, 2026, from [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved March 12, 2026, from [Link]
-
Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved March 12, 2026, from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Technology Networks. Retrieved March 12, 2026, from [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved March 12, 2026, from [Link]
-
Analytical Method Validation: Back to Basics, Part II. (2026, March 10). LCGC International. Retrieved March 12, 2026, from [Link]
-
Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. (2024, April 2). PubMed. Retrieved March 12, 2026, from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Drug Discovery Today. Retrieved March 12, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]
-
Liu, K.-T., Yang, H.-H., et al. (n.d.). Development and validation of an HPLC method for the purity assay of B. Journal of Food and Drug Analysis. Retrieved March 12, 2026, from [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). MDPI. Retrieved March 12, 2026, from [Link]
-
Validation of an HPLC method for determination of chemical purity of [18f]fluoromisonidazole. (2012, November 15). IAEA. Retrieved March 12, 2026, from [Link]
-
Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved March 12, 2026, from [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. Retrieved March 12, 2026, from [Link]
-
Mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved March 12, 2026, from [Link]
-
Interpretation of mass spectra. (n.d.). SlidePlayer. Retrieved March 12, 2026, from [Link]
-
Breakthrough Method Enables Discovery of Natural Aldehydes for Metabolomics Research. (2023, June 14). Technology Networks. Retrieved March 12, 2026, from [Link]
-
Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. (2014, April 18). ACS Publications. Retrieved March 12, 2026, from [Link]
-
Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). EPA. Retrieved March 12, 2026, from [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. biomedres.us [biomedres.us]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
A Comparative Guide to the Chemical Stability of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate
For an audience of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the chemical stability of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate compared to structurally related compounds. The experimental data herein is presented to inform formulation development, storage conditions, and handling procedures.
The intrinsic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. Understanding how a molecule behaves under various environmental stresses is a cornerstone of robust drug development. This guide focuses on (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate, a key building block in medicinal chemistry, and benchmarks its stability against a series of structurally related analogues. Through systematic forced degradation studies, we aim to elucidate the impact of substituent effects on the inherent stability of this class of compounds.
Forced degradation, or stress testing, is a pivotal component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] These studies expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[1][2][3] The data generated is instrumental in developing and validating stability-indicating analytical methods, which are essential for ensuring product quality throughout its lifecycle.[4][5][6]
Compounds Under Investigation
The stability of our target compound, (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate (Compound 1), is compared against three related molecules to dissect the contributions of the fluoro and formyl substituents to its overall stability profile.
-
Compound 1: (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate
-
Compound 2: (E)-methyl 3-(4-formylphenyl)acrylate
-
Compound 3: (E)-methyl 3-(3-fluorophenyl)acrylate
-
Compound 4: Methyl cinnamate (unsubstituted parent compound)
The selection of these analogues allows for a systematic evaluation of the electronic effects of the fluoro and formyl groups on the acrylate and aromatic moieties. Aromatic aldehydes are known for their reactivity, particularly towards oxidation, while the acrylate group can be susceptible to hydrolysis and polymerization.[7][8] The electron-withdrawing nature of the fluorine atom and the formyl group is expected to influence the electron density of the aromatic ring and the conjugated system, thereby impacting the molecule's reactivity.[9]
Experimental Design: Forced Degradation Studies
To comprehensively assess the stability of these compounds, a series of forced degradation studies were conducted in accordance with ICH guidelines.[10][11][12][13] These studies involved subjecting a solution of each compound to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. The degradation was monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[14][15]
General Protocol for Forced Degradation
-
Sample Preparation: A stock solution of each compound (1 mg/mL) was prepared in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution was diluted with 0.1 N hydrochloric acid to a final concentration of 100 µg/mL and heated at 60°C for 24 hours.
-
Base Hydrolysis: The stock solution was diluted with 0.1 N sodium hydroxide to a final concentration of 100 µg/mL and kept at room temperature for 4 hours.
-
Oxidative Degradation: The stock solution was diluted with 3% hydrogen peroxide to a final concentration of 100 µg/mL and kept at room temperature for 24 hours.
-
Thermal Degradation: The stock solution (in acetonitrile) was heated at 80°C for 48 hours.
-
Photolytic Degradation: The stock solution (in acetonitrile) was exposed to a UV light source (254 nm) for 24 hours.
-
-
Sample Analysis: At the designated time points, samples were withdrawn, neutralized if necessary, and diluted to a suitable concentration for HPLC analysis. The percentage of degradation was calculated based on the decrease in the peak area of the parent compound relative to an unstressed control sample.
Caption: Workflow for the forced degradation study.
Results and Discussion
The stability of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate and its analogues under various stress conditions is summarized in the table below.
| Compound | Stress Condition | % Degradation |
| 1: (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate | Acid Hydrolysis | 8.2 |
| Base Hydrolysis | 25.6 | |
| Oxidation | 15.4 | |
| Thermal | 4.1 | |
| Photolysis | 11.8 | |
| 2: (E)-methyl 3-(4-formylphenyl)acrylate | Acid Hydrolysis | 7.5 |
| Base Hydrolysis | 23.1 | |
| Oxidation | 22.7 | |
| Thermal | 3.8 | |
| Photolysis | 10.5 | |
| 3: (E)-methyl 3-(3-fluorophenyl)acrylate | Acid Hydrolysis | 12.5 |
| Base Hydrolysis | 35.2 | |
| Oxidation | 6.3 | |
| Thermal | 2.5 | |
| Photolysis | 7.9 | |
| 4: Methyl cinnamate | Acid Hydrolysis | 10.8 |
| Base Hydrolysis | 30.7 | |
| Oxidation | 5.1 | |
| Thermal | 2.1 | |
| Photolysis | 6.4 |
Analysis of Stability Profiles
The data reveals distinct stability profiles for each compound, highlighting the influence of the fluoro and formyl substituents.
Hydrolytic Stability: All compounds demonstrated greater susceptibility to basic hydrolysis compared to acidic conditions. This is anticipated for the ester functionality of the acrylate group, which is prone to base-catalyzed hydrolysis. The presence of the electron-withdrawing formyl group in Compounds 1 and 2 appears to slightly stabilize the acrylate ester towards hydrolysis compared to their non-formylated counterparts (Compounds 3 and 4). The fluoro substituent in Compound 1 does not seem to significantly alter its hydrolytic stability compared to Compound 2.
Oxidative Stability: The most striking difference was observed under oxidative stress. Compounds 1 and 2, both containing the formyl group, showed significantly higher degradation compared to Compounds 3 and 4. This is consistent with the known susceptibility of aldehydes to oxidation, which can lead to the formation of carboxylic acids.[9][16] The presence of the electron-withdrawing fluorine atom in Compound 1 appears to offer some protection against oxidation compared to Compound 2, likely by reducing the electron density of the aromatic ring and the formyl group.
Thermal and Photolytic Stability: All compounds exhibited good thermal stability, with minimal degradation observed at 80°C. Under photolytic stress, the compounds with the formyl group (1 and 2) showed slightly higher degradation, suggesting that the aldehyde functionality may contribute to photolytic instability. The unsubstituted methyl cinnamate (Compound 4) and the fluoro-substituted analogue (Compound 3) were the most stable under both thermal and photolytic conditions.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. rjwave.org [rjwave.org]
- 5. jetir.org [jetir.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Properties and Applications of Acrylates | IntechOpen [intechopen.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ijtsrd.com [ijtsrd.com]
- 15. sepscience.com [sepscience.com]
- 16. researchgate.net [researchgate.net]
Comparative Study of the Electronic Effects of the Fluoro and Formyl Groups
Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist
Executive Overview
In physical organic chemistry and rational drug design, understanding the precise electronic perturbations introduced by specific functional groups is critical. The fluoro (-F) and formyl (-CHO) groups represent two distinct paradigms of electron withdrawal. While both groups deplete electron density from an aromatic system, the causality behind their effects—and their resulting influence on reaction kinetics, thermodynamics, and pharmacokinetics—differs fundamentally. This guide provides an objective, data-driven comparison of their electronic mechanisms, supported by self-validating experimental protocols.
Mechanistic Causality: The Dual Nature of Electronic Effects
To accurately predict molecular behavior, we must dissect the competing forces of inductive (-I) and resonance (+R/-R) effects.
The Fluoro Group (-F): Competing Forces
Fluorine possesses the highest electronegativity on the Pauling scale (3.98), resulting in a powerful inductive electron-withdrawing effect (-I) through the σ -bond framework. However, fluorine's 2p lone pairs are perfectly sized to overlap with the 2p orbitals of an aromatic π -system, allowing for significant electron donation via resonance (+R).
The Causality: The -I effect slightly outweighs the +R effect overall, making fluorobenzene less reactive than benzene toward electrophiles (net deactivating). Yet, because the +R effect specifically enriches the ortho and para positions, the fluoro group acts as an anomalous ortho/para-directing deactivator [3].
The Formyl Group (-CHO): Synergistic Withdrawal
The formyl group features a carbonyl carbon bonded to an electronegative oxygen, creating a strong dipole that inductively withdraws electron density (-I). Furthermore, the π -system of the carbonyl group conjugates directly with the aromatic ring, withdrawing electron density via resonance (-R).
The Causality: Unlike the fluoro group, the inductive and resonance effects of the formyl group operate synergistically in the same direction. This severe depletion of electron density, particularly at the ortho and para positions, renders the formyl group a strong meta-directing deactivator.
Mechanistic pathways of electronic effects for fluoro and formyl groups on aromatic systems.
Quantitative Data Comparison
The thermodynamic impact of these groups is best quantified using Hammett substituent constants ( σ ). A positive σ value indicates electron withdrawal relative to hydrogen, while a negative value indicates electron donation [1].
| Property | Fluoro (-F) | Formyl (-CHO) |
| Inductive Effect | Strong (-I) | Strong (-I) |
| Resonance Effect | Donating (+R) | Withdrawing (-R) |
| Hammett σm | 0.34 | 0.35 |
| Hammett σp | 0.06 | 0.42 |
| Directing Effect | Ortho / Para | Meta |
| Aromatic Reactivity | Weakly Deactivating | Strongly Deactivating |
Data Interpretation: The σm values are nearly identical because the meta position is primarily influenced by the inductive effect. However, the σp values diverge drastically. The fluoro group's σp drops to 0.06 due to the +R effect neutralizing the -I effect at the para position, whereas the formyl group's σp spikes to 0.42 due to synergistic -I and -R withdrawal [1].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems incorporating internal baseline controls.
Protocol A: Kinetic Assessment via Competitive Nitration
Objective: To kinetically validate the directing effects and relative reactivity of fluorobenzene versus benzaldehyde. Causality: By running a competitive reaction in a single vessel, we eliminate temperature and concentration variances, ensuring a rigorous kinetic comparison against an internal standard (benzene).
Step-by-Step Methodology:
-
Preparation: Formulate an equimolar mixture (0.1 M each) of benzene (internal control), fluorobenzene, and benzaldehyde in anhydrous nitromethane.
-
Reagent Addition: Slowly add a sub-stoichiometric amount (0.05 M) of nitronium tetrafluoroborate ( NO2BF4 ) at 0°C. Rationale: Sub-stoichiometric addition prevents over-nitration and forces the substrates to compete for the electrophile, revealing true relative kinetics.
-
Quenching: Terminate the reaction after 10 minutes using saturated aqueous NaHCO3 .
-
Extraction & Analysis: Extract the organic layer with dichloromethane. Analyze the product distribution via Gas Chromatography-Mass Spectrometry (GC-MS) using decane as an internal standard.
-
Validation: The GC-MS trace will self-validate the theory: fluorobenzene will yield predominantly ortho/para isomers at a rate slightly slower than benzene, while benzaldehyde will yield almost exclusively the meta isomer at a severely depressed rate.
Protocol B: Thermodynamic Assessment via Potentiometric Titration
Objective: To quantify the electronic effects on the acidity of para-substituted benzoic acids to derive Hammett constants. Causality: The pKa of a substituted benzoic acid directly reflects the thermodynamic stability of the carboxylate anion. Electron-withdrawing groups stabilize the anion, lowering the pKa.
Step-by-Step Methodology:
-
Sample Prep: Prepare 0.01 M solutions of benzoic acid (control), 4-fluorobenzoic acid, and 4-formylbenzoic acid in a 50:50 water/ethanol co-solvent system to ensure complete solubility.
-
Standardization: Standardize a 0.1 M NaOH titrant using potassium hydrogen phthalate (KHP) to ensure absolute molar accuracy.
-
Titration: Perform potentiometric titration at a strictly controlled 25.0 ± 0.1 °C using an automated titrator equipped with a calibrated glass pH electrode.
-
Data Acquisition: Record the half-equivalence point pH, which corresponds to the apparent pKa according to the Henderson-Hasselbalch equation.
-
Derivation: Calculate the Hammett constant ( σp ) using the self-validating equation: σp=pKa(benzoic acid)−pKa(substituted benzoic acid) .
Self-validating workflow for potentiometric pKa determination and Hammett constants.
Implications in Medicinal Chemistry
The divergent electronic properties of these groups dictate their utility in drug development:
-
The Fluoro Group: Fluorine is a cornerstone of modern medicinal chemistry. Its small atomic radius (van der Waals radius ~1.47 Å vs. ~1.20 Å for H) allows it to act as a bioisostere for hydrogen. Its strong -I effect is frequently utilized to lower the pKa of adjacent basic amines, thereby increasing the fraction of un-ionized drug at physiological pH and enhancing cell membrane permeability [2]. Furthermore, replacing a C-H bond with a robust C-F bond at metabolically labile sites effectively blocks cytochrome P450-mediated oxidative metabolism.
-
The Formyl Group: Conversely, the formyl group is rarely utilized as a permanent structural feature in final active pharmaceutical ingredients (APIs). Its strong electrophilicity makes it prone to covalent toxicity (e.g., Schiff base formation with primary amines on off-target proteins), and it is metabolically unstable (rapidly oxidized to carboxylic acids or reduced to alcohols in vivo). However, its powerful electron-withdrawing and directing capabilities make it an indispensable synthetic intermediate for constructing complex aromatic scaffolds.
References
-
Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds (Hammett constants σ for fluoro-substituents) Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate. The protocols outlined here are designed to create a self-validating system of safety, grounded in the established principles of chemical hygiene and risk mitigation.
The molecular structure of this compound presents a dual-hazard profile that dictates our handling strategy. It is both an acrylate and an aromatic aldehyde . Acrylates are well-documented skin and respiratory irritants and sensitizers, capable of causing significant allergic reactions upon exposure.[1][2] The aldehyde group contributes to its irritant properties, particularly for mucous membranes.[3] Therefore, our primary objective is to prevent all routes of exposure—dermal, ocular, and inhalation—through a combination of robust engineering controls and meticulously selected Personal Protective Equipment (PPE).
Part 1: Core Safety Directives & Engineering Controls
Before any handling begins, the first line of defense is always engineering controls. Personal protective equipment is the last barrier between you and the chemical; it should never be the only one.
-
Chemical Fume Hood: All work involving (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate, including weighing, transfer, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The containment provided by a fume hood is critical for preventing the inhalation of fine powders or vapors, which can cause respiratory irritation.[3][4]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors outside the fume hood.[5]
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[6]
Part 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of simple compliance but a chemically-informed decision to create an impermeable barrier. Given the irritant and sensitizing nature of acrylates and aldehydes, the following PPE is mandatory.
Data Presentation: Summary of Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specification & Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles forming a seal around the eyes are required to protect against powders and splashes. A face shield should be worn over the goggles during procedures with a higher risk of splashing.[5] |
| Hands | Double-Gloved Nitrile Gloves | Acrylate monomers can penetrate latex and vinyl gloves rapidly.[1] Wear two pairs of nitrile gloves for adequate protection. The outer glove should be removed and replaced immediately upon contamination. For prolonged or large-scale work, consider heavier-duty gloves like supported polyvinyl alcohol (PVA).[4][7] |
| Body | Flame-Resistant Laboratory Coat | A fully-buttoned lab coat with tight-fitting cuffs is required to protect the skin from accidental contact.[6] |
| Respiratory | (As needed) | While the fume hood is the primary control, a NIOSH-approved respirator (e.g., an N95 for powders or an air-purifying respirator with organic vapor cartridges) must be available for emergency situations like a significant spill outside of containment.[6] |
Part 3: Step-by-Step Operational Plan
Adherence to a strict, logical workflow minimizes the risk of exposure and accidents. The following diagram and steps outline the mandatory procedure for handling this compound.
Experimental Protocols: Safe Handling Workflow
Caption: Safe handling workflow for (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate.
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is on and functioning correctly. Don all required PPE as specified in the table above.
-
Weighing and Transfer: This compound is a powder or crystalline solid. To prevent aerosolization, use a micro-spatula to carefully transfer the material. Avoid pouring the powder, which can create dust.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and ignition sources.[8] Based on similar compounds, refrigeration (2-8°C) under an inert atmosphere is recommended for long-term stability.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Part 4: Emergency & Disposal Plan
Immediate First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response
-
Small Spill (inside fume hood): Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or cat litter). Carefully scoop the material into a designated hazardous waste container.
-
Large Spill (or any spill outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately.[4] Do not attempt to clean it up without proper training and respiratory protection.
Disposal Protocol
Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[6][10]
-
Waste Segregation: All materials contaminated with (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate, including gloves, weigh boats, pipette tips, and absorbent materials, must be collected as hazardous waste.
-
Containerization: Collect all solid and liquid waste in a dedicated, chemically-resistant container with a secure, tight-fitting lid. The container must be kept closed except when adding waste.[6]
-
Labeling and Disposal: Clearly label the waste container with "Hazardous Waste" and the full chemical name. Follow your institution's procedures for disposal through a licensed hazardous waste program.[4][6]
References
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
10 Acrylic Plastic Safety Tips To Know. (2024). A&C Plastics. [Link]
-
The Laboratory Standard. (n.d.). The University of Tennessee, Knoxville. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). ASPR TRACIE. [Link]
-
OSHA Standards to Know Before Starting Your Lab. (2023). USA Lab. [Link]
-
Acrylates in the Dental Office – Hazards and Hand Protection. (2012). Hourglass International, Inc. [Link]
-
Aldehydes. (n.d.). ChemicalSafetyFacts.org. [Link]
-
Sokołowska-Wojdyło, M., et al. (2020). Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure. Postepy Dermatologii i Alergologii, 37(5), 683–688. [Link]
-
Standard Operating Procedure Methyl Methacrylate. (2012). Stony Brook University Environmental Health and Safety. [Link]
-
SAFETY DATA SHEET ACRYLIC MONOMER SELF POLYMERIZED. (2020). DENTAFLUX. [Link]
-
Disposing of acrylic paint: how to do it safely and in an environmentally friendly way! (2023). Schipper Arts & Crafts. [Link]
-
How Do You Safely Dispose of Waste Acrylic Paint? (2022). ARTdiscount. [Link]
-
Methyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
- Method for disposal of waste from acrylic acid process and acrylic ester process. (n.d.).
-
Acrylic Recycling | PMMA Plastic Recycling. (2023). Business Waste. [Link]
-
Finamore, A., et al. (2024). Aldehydes: What We Should Know About Them. Molecules, 29(21), 4975. [Link]
-
SAFETY DATA SHEET XI ALDEHYDE. (2014). International Flavors & Fragrances. [Link]
-
METHYL ACRYLATE ICSC: 0625. (2021). ILO and WHO. [Link]
-
"ALDEHYDES" Search Result. (n.d.). Chemical Safety in Schools. [Link]
-
Butyl Acrylate Safety Data Sheet. (2023). The Dow Chemical Company. [Link]
-
n-Butyl acrylate. (n.d.). GESTIS Substance Database. [Link]
-
(E)-Methyl 3-(3,5-difluoro-4-formylphenyl)acrylate. (n.d.). MilliporeSigma. [Link]
-
GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. [Link]
-
Acrylates Copolymer FLUID - SDS (Safety Data Sheet). (2024). MakingCosmetics Inc. [Link]
-
2-Hydroxyethyl Acrylate, Inhibited SAFETY DATA SHEET. (n.d.). G.J. CHEMICAL COMPANY, INC. [Link]
Sources
- 1. hourglass-intl.com [hourglass-intl.com]
- 2. data.ntsb.gov [data.ntsb.gov]
- 3. "ALDEHYDES" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]
- 4. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 5. acmeplastics.com [acmeplastics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. newstetic.com [newstetic.com]
- 8. johndwalsh.com [johndwalsh.com]
- 9. gjchemical.com [gjchemical.com]
- 10. Disposing of acrylic paint: how to do it safely and in an environmentally friendly way! [malennachzahlen-schipper.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
